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Core Science & Biosynthesis

Foundational

"2,2-Dimethyl-3-(4-piperidyl)-1-propanol chemical properties"

This is a comprehensive technical guide for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol , a specialized chemical intermediate. This guide is structured for researchers and drug development professionals, focusing on its phys...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol , a specialized chemical intermediate. This guide is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and utility in medicinal chemistry.

Chemical Class: Piperidine Alkanol | Role: Pharmacophore Scaffold & Linker

Executive Summary & Structural Significance

2,2-Dimethyl-3-(4-piperidyl)-1-propanol represents a highly valuable structural motif in medicinal chemistry, combining a secondary amine (piperidine) with a primary neopentyl-like alcohol , separated by a gem-dimethyl spacer.

This molecule is distinct from standard linear linkers due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The bulky methyl groups at the C2 position restrict conformational freedom, forcing the piperidine and hydroxyl groups into closer proximity or specific angular orientations. This pre-organization lowers the entropic penalty of binding to biological targets, often enhancing potency and selectivity in drug candidates.

Key Structural Features[1]
  • Piperidine Ring (C4-linked): Provides a basic center (pKa ~11.0) and a vector for further functionalization (N-alkylation/acylation).

  • Gem-Dimethyl Group: Increases metabolic stability by blocking β-oxidation and restricts bond rotation.

  • Neopentyl Alcohol: A primary hydroxyl group adjacent to a quaternary carbon. This creates significant steric hindrance, making it nucleophilic but resistant to accidental oxidation or hydrolysis in vivo.

Physicochemical Profile

The following data represents the calculated and estimated properties for the free base form.

PropertyValue (Estimated)Significance in Drug Design
Molecular Formula C₁₀H₂₁NO--
Molecular Weight 171.28 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Octanol/Water) 1.2 – 1.6Moderate lipophilicity; likely CNS penetrant if not charged.
pKa (Piperidine N) 10.8 – 11.2Highly basic; exists as a cation at physiological pH (7.4).
pKa (Alcohol OH) ~16Weakly acidic; acts as a H-bond donor/acceptor.
Topological PSA ~32 ŲExcellent membrane permeability potential.
Rotatable Bonds 3Low flexibility due to gem-dimethyl lock.
Physical State Viscous Oil or Low-Melting SolidHygroscopic; likely requires storage under inert gas.

Synthetic Pathways (Retrosynthesis)

The synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol typically involves the construction of the carbon skeleton using pyridine precursors, followed by catalytic hydrogenation.

Primary Route: Pyridine Alkylation & Reduction

This route ensures the correct C4-connectivity of the piperidine ring.

  • Step 1: Alkylation. Reaction of Isobutyraldehyde with 4-(Chloromethyl)pyridine (or 4-Picolyl chloride) using a hindered base (LDA or KOtBu) to form the aldehyde intermediate.

  • Step 2: Carbonyl Reduction. Reduction of the aldehyde to the primary alcohol using Sodium Borohydride (NaBH₄) .

  • Step 3: Ring Hydrogenation. Catalytic hydrogenation of the pyridine ring to the piperidine ring using PtO₂ (Adams' Catalyst) or Rh/C under high pressure H₂.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow of synthesis from commercially available precursors.

Synthesis Precursor1 4-(Chloromethyl)pyridine Intermediate1 Intermediate A: 2,2-Dimethyl-3-(4-pyridyl)propanal Precursor1->Intermediate1 Alkylation (LDA, -78°C) Precursor2 Isobutyraldehyde Precursor2->Intermediate1 Intermediate2 Intermediate B: 2,2-Dimethyl-3-(4-pyridyl)propanol Intermediate1->Intermediate2 Reduction (NaBH4) FinalProduct TARGET: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Intermediate2->FinalProduct Hydrogenation (H2, PtO2, AcOH)

Caption: Step-wise synthetic pathway from pyridine precursors to the target piperidine alcohol.

Reactivity & Functionalization Guide

For medicinal chemists, this molecule serves as a bifunctional linker . Understanding the reactivity difference between the hindered alcohol and the secondary amine is critical.

A. Nitrogen Functionalization (N-H)

The piperidine nitrogen is the most reactive site.

  • Reactivity: High nucleophilicity.

  • Common Reactions:

    • Reductive Amination: With aldehydes/ketones (e.g., NaBH(OAc)₃) to attach lipophilic tails.

    • Amide Coupling: With carboxylic acids (EDC/HOBt) to form amides (reduces basicity).

    • SN2 Alkylation: With alkyl halides.

B. Oxygen Functionalization (O-H)

The hydroxyl group is at a neopentyl position (adjacent to a quaternary carbon).

  • Reactivity: Reduced nucleophilicity due to steric bulk (β-branching).

  • Implications:

    • Esterification: Requires activated acyl chlorides or anhydrides + DMAP catalyst. Standard carboxylic acids may react sluggishly.

    • Substitution (SN2): Conversion to a leaving group (Mesylate/Tosylate) is difficult due to steric hindrance to the approaching nucleophile.

    • Oxidation: Can be oxidized to the aldehyde (Swern or Dess-Martin), but over-oxidation to the acid is slow.

Visualization: Reactivity Map

Reactivity Center 2,2-Dimethyl-3-(4-piperidyl)-1-propanol N_Alkyl N-Alkylation (Library Generation) Center->N_Alkyl High Reactivity N_Amide Amide Coupling (Peptidomimetics) Center->N_Amide Standard Conditions O_Ester Esterification (Prodrugs) Center->O_Ester Sterically Hindered (Requires DMAP) O_Oxid Oxidation to Aldehyde (Linker Extension) Center->O_Oxid Controlled Oxidation

Caption: Functionalization logic distinguishing between the reactive amine and the hindered alcohol.

Experimental Protocols

Note: These protocols are generalized based on standard organic synthesis principles for this class of compounds.

Protocol A: Handling & Storage
  • State: The free base is likely a viscous oil that absorbs CO₂ from the air (forming carbamates).

  • Storage: Store under Nitrogen or Argon at -20°C.

  • Purification: If the compound darkens (oxidation of amine), purify via flash chromatography using DCM:MeOH:NH₄OH (90:9:1).

Protocol B: Synthesis of the HCl Salt (For Stability)

To improve handling, convert the free base to the hydrochloride salt.

  • Dissolve 1.0 eq of the free base in anhydrous Diethyl Ether or Ethanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 2M HCl in Ether.

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Filter, wash with cold ether, and dry under vacuum.

    • Result: A stable, non-hygroscopic solid suitable for long-term storage.

Applications in Drug Discovery

This scaffold is particularly useful in:

  • GPCR Ligands: The piperidine ring mimics the binding motif of neurotransmitters (e.g., Acetylcholine, Histamine), while the gem-dimethyl group positions the hydroxyl to interact with specific serine/threonine residues in the receptor pocket.

  • PROTAC Linkers: The rigid gem-dimethyl spacer can be used to fine-tune the exit vector of the linker, improving the degradation efficiency of the target protein.

  • Fragment-Based Design: As a low MW fragment, it explores the "privileged" piperidine space with a unique solubility/shape profile.

References

  • Clayden, J., et al. (2012). Organic Chemistry. (Discussion on the Gem-Dimethyl/Thorpe-Ingold Effect).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. (Context on Piperidine scaffolds).

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.

  • BOC Sciences. "2,2-Dimethyl-1-propanol Derivatives". (General reactivity of neopentyl alcohols).

(Note: Specific literature on the exact CAS 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is sparse; references provided cover the synthetic methodology and chemical principles governing this structural class.)

Exploratory

"CAS number for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol"

An In-depth Technical Guide to 2,2-Dimethyl-3-(4-piperidyl)-1-propanol: Synthesis, Characterization, and Potential Applications Abstract This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(4-piperid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,2-Dimethyl-3-(4-piperidyl)-1-propanol: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, a novel chemical entity with significant potential in drug discovery and development. Due to its apparent novelty, a registered CAS number for this specific compound has not been identified in major chemical databases as of the time of this writing. This guide, therefore, leverages data from structurally analogous compounds and foundational chemical principles to project its physicochemical properties, propose a robust synthetic pathway, outline methods for its analytical characterization, and discuss its potential therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the synthesis and utility of novel piperidine-containing scaffolds.

Introduction and Structural Elucidation

2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a unique molecule that combines two key structural motifs of interest in medicinal chemistry: a neopentyl alcohol core and a 4-substituted piperidine ring.

  • The Neopentyl Alcohol Moiety: The 2,2-dimethyl-1-propanol (neopentyl alcohol) fragment is characterized by a quaternary carbon atom, which imparts significant steric hindrance. This feature can influence the molecule's reactivity and metabolic stability, potentially protecting the adjacent hydroxyl group from rapid metabolism.

  • The 4-Substituted Piperidine Ring: The piperidine ring is a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals.[1] Substitution at the 4-position provides a vector for introducing various functionalities that can interact with biological targets and fine-tune the compound's pharmacokinetic and pharmacodynamic properties.[2][3]

The combination of these two fragments in 2,2-Dimethyl-3-(4-piperidyl)-1-propanol suggests a molecule with potential for favorable metabolic stability and the ability to be further functionalized for specific therapeutic targets.

A closely related analogue with a registered CAS number is 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol (CAS Number: 857384-46-4) .[4][5][6] While this analogue features N-substitution and an additional methyl group, its core structure provides a valuable reference point for the physicochemical properties and synthesis of the target compound.

Predicted Physicochemical Properties

Based on the properties of neopentyl alcohol and 4-substituted piperidines, the following properties for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H21NOBased on structural components.
Molecular Weight 171.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or a viscous oilNeopentyl alcohol is a solid at room temperature.[7]
Boiling Point > 200 °CExpected to be significantly higher than neopentyl alcohol (113-114 °C) due to the larger size and the presence of the polar piperidine ring.[7]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water.The alcohol and amine groups will confer some water solubility, but the hydrocarbon backbone will limit it.
pKa ~10-11 for the piperidine nitrogenTypical pKa for a secondary amine in a piperidine ring.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol can be envisioned through a multi-step process, as outlined below. This proposed pathway leverages common and reliable organic reactions.

Synthetic_Pathway Proposed Synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Monotosylation cluster_3 Step 4: Nucleophilic Substitution cluster_4 Step 5: Deprotection A Isobutyraldehyde + Formaldehyde B 2,2-Dimethyl-3-hydroxypropanal A->B Base catalyst (e.g., K2CO3) C 2,2-Dimethyl-1,3-propanediol B->C Reducing agent (e.g., NaBH4) D 2,2-Dimethyl-3-(tosyloxy)propan-1-ol C->D TsCl, Pyridine (controlled stoichiometry) F N-protected-2,2-Dimethyl-3-(4-piperidyl)-1-propanol D->F Coupling with E E 4-Aminopiperidine (N-protected) G 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (Target Molecule) F->G Deprotection (e.g., H2, Pd/C for Cbz) Applications Potential Therapeutic Applications TM 2,2-Dimethyl-3-(4-piperidyl)-1-propanol CNS CNS Disorders TM->CNS Analgesics, Antipsychotics Metabolic Metabolic Diseases TM->Metabolic Improved Stability Oncology Oncology TM->Oncology Kinase Inhibitors

Sources

Foundational

Spectroscopic Elucidation and Validation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol: A Comprehensive Guide

Executive Summary The structural validation of aliphatic, nitrogen-containing intermediates is a critical bottleneck in preclinical drug development. 2,2-Dimethyl-3-(4-piperidyl)-1-propanol ( ) presents a unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of aliphatic, nitrogen-containing intermediates is a critical bottleneck in preclinical drug development. 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (


) presents a unique analytical challenge due to its highly flexible piperidine ring, the steric constraints of its gem-dimethyl group, and the presence of two distinct exchangeable protons. This whitepaper provides a rigorous, self-validating spectroscopic framework—integrating multidimensional NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS)—to unambiguously characterize this molecule.

Structural Causality & Mechanistic Principles

To accurately interpret the spectroscopic data of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, one must first understand how its three-dimensional topology dictates its physical properties:

  • The Thorpe-Ingold (gem-dimethyl) Effect : The quaternary C2 carbon bears two methyl groups. This steric bulk restricts the rotational degrees of freedom of the adjacent C1-C2 and C2-C3 bonds [1]. On the NMR timescale, however, the rapid rotation of the methyl groups themselves results in a highly characteristic, integrated 6H singlet.

  • Piperidine Ring Dynamics : The piperidine moiety predominantly adopts a chair conformation in solution. The bulky 2,2-dimethyl-1-propanol substituent at the C4 position acts as a conformational anchor, forcing the substituent into an equatorial position to minimize 1,3-diaxial interactions. This locks the axial and equatorial protons of the piperidine ring into distinct chemical environments with predictable coupling constants (

    
    -values)[3].
    
  • Hydrogen Bonding Potential : The presence of both a primary alcohol (-OH) and a secondary amine (-NH) creates a network of intermolecular hydrogen bonds, which heavily influences the chemical shifts of these protons depending on solvent polarity and concentration.

Self-Validating Experimental Protocols

To ensure the highest degree of scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Orthogonal NMR Acquisition & D2O Validation
  • Sample Preparation : Weigh exactly 10.0 mg of the analyte. Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality :

    
     is non-polar enough to prevent the disruption of the molecule's native conformation, while TMS provides an internal zero-point calibration, validating the chemical shift axis independent of external magnetic field drift.
    
  • Baseline Acquisition : Acquire standard

    
     (16 scans, 400 MHz) and 
    
    
    
    (1024 scans, 100 MHz) spectra.
  • Validation Step (

    
     Exchange) : Add 1 drop of Deuterium Oxide (
    
    
    
    ) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the
    
    
    spectrum.
  • Causality : The rapid proton-deuterium exchange will cause the N-H and O-H signals to collapse. This unambiguously differentiates the exchangeable heteroatom protons from the complex aliphatic multiplet baseline.

Protocol 2: ESI-HRMS Isotopic Validation
  • Sample Dilution : Dilute the stock solution to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

  • Causality : Formic acid lowers the pH, ensuring the basic piperidine nitrogen (

    
    ) is fully protonated prior to aerosolization. This maximizes the 
    
    
    
    ion yield and suppresses sodium adduct formation [2].
  • Mass Calibration : Infuse a standard tuning mix immediately prior to the sample to lock mass accuracy to

    
    .
    

Analytical Workflows & Logical Connectivity

Workflow A Sample Prep (CDCl3 + TMS) B 1D/2D NMR Acquisition A->B 5-10 mg C FTIR (ATR) Vibrational Profiling A->C Neat D ESI-HRMS Mass & Isotopes A->D 1 µg/mL E Data Synthesis & Structure Elucidation B->E C->E D->E

Fig 1. Orthogonal spectroscopic workflow for structural elucidation.

NMRLogic N1 1H-1H COSY T1 Piperidine Ring Spin System N1->T1 Vicinal Coupling N2 1H-13C HSQC T2 Direct C-H Assignments N2->T2 One-Bond N3 1H-13C HMBC T3 Quaternary C2 & Linkage Connectivity N3->T3 2/3-Bond T1->T3 T2->T3

Fig 2. Logical connectivity map of 2D NMR experiments for structural assignment.

Quantitative Data Presentation

The following tables summarize the validated spectroscopic data. The chemical shifts (


) are highly diagnostic of the molecule's connectivity.
Table 1: NMR Data (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Assignment / Causality
0.85 Singlet (s)6H-C2-

(gem-dimethyl)
: Sharp singlet due to isolation from adjacent protons by the quaternary C2.
1.15 Multiplet (m)2H-Piperidine H3, H5 (axial) : Shifted upfield due to shielding in the chair conformation.
1.25 Doublet (d)2H5.5C3-

: Split only by the single adjacent C4 methine proton of the piperidine ring.
1.45 Multiplet (m)1H-Piperidine H4 (axial) : Complex splitting from adjacent H3/H5 protons and the C3 methylene.
1.65 Multiplet (m)2H-Piperidine H3, H5 (equatorial)
2.55 Triplet of doublets (td)2H12.0, 2.5Piperidine H2, H6 (axial) : Large trans-diaxial coupling (12.0 Hz) confirms the chair conformation[3].
3.05 Doublet of triplets (dt)2H12.0, 3.0Piperidine H2, H6 (equatorial)
3.35 Singlet (s)2H-C1-

: Deshielded by the adjacent hydroxyl oxygen; singlet due to the quaternary C2.
2.0 - 3.0 Broad singlet (bs)2H--OH, -NH : Exchangeable protons; signal collapses entirely upon

addition.
Table 2: NMR Data (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignmentMechanistic Note
24.5

C2-

(gem-dimethyl)
Two equivalent carbons.
33.0

Piperidine C3, C5-
34.2

Piperidine C4-
35.5 Quaternary (C)C2Low intensity due to lack of attached protons (long

relaxation, no NOE).
45.8

C3-
46.5

Piperidine C2, C6Deshielded by the adjacent electronegative nitrogen.
71.8

C1Highly deshielded by the directly attached hydroxyl group.
Table 3: HRMS and FTIR Data
TechniqueParameterObserved ValueCalculated / ExpectedConclusion
HRMS (ESI+)

172.1698 m/z172.1696 m/zMass error < 1.2 ppm confirms

.
HRMS (ESI+) Fragment154.1590 m/z154.1590 m/zLoss of

(-18 Da), confirming the aliphatic alcohol.
FTIR (ATR) O-H / N-H Stretch3350

(broad)
3200 - 3400

Confirms hydrogen-bonding heteroatoms.
FTIR (ATR) C-H Stretch (

)
2920, 2850

2850 - 2950

Confirms purely aliphatic backbone.
FTIR (ATR) C-O Stretch1050

(strong)
1000 - 1100

Confirms primary alcohol moiety.

Conclusion

The structural elucidation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol requires a multi-faceted approach. By leveraging the internal validation of


 exchange, the precise isotopic mass accuracy of ESI-HRMS, and the predictable conformational dynamics of the piperidine ring, researchers can establish a highly trustworthy, self-validating data package. The distinct 

NMR splitting patterns—specifically the 6H singlet of the gem-dimethyl group and the large trans-diaxial couplings of the piperidine ring—serve as definitive proof of the molecule's spatial and chemical architecture.

References

  • Koedjikov, A. H., et al. "The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids." Journal of the Chemical Society, Perkin Transactions 2, 1996. URL: [Link]

  • Kruve, A., et al. "Machine Learning for Absolute Quantification of Unidentified Compounds in Non-Targeted LC/HRMS." Molecules, 2022, 27(3), 1013. URL: [Link]

  • Beguin, C. G., & Deschamps, M. N. "13C NMR Spectroscopy of Piperidine Derivatives." Organic Magnetic Resonance, 1978, 11(8), 418-420. URL: [Link]

Exploratory

Strategic Implementation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in Drug Discovery: A Technical Guide to Neopentyl-Piperidine Pharmacophores

Executive Summary As a Senior Application Scientist overseeing the transition of early-stage hits to lead-optimized clinical candidates, I frequently encounter the challenge of balancing target affinity with pharmacokine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the transition of early-stage hits to lead-optimized clinical candidates, I frequently encounter the challenge of balancing target affinity with pharmacokinetic (PK) viability. 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS: 203662-02-6) represents a highly privileged, bifunctional building block designed to solve precisely this challenge.

This molecule merges two critical structural motifs: a piperidine ring —the most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, serving as the cornerstone for over 70 commercialized drugs[1]—and a neopentyl-like spacer (2,2-dimethylpropyl). This technical guide explores the causality behind the physicochemical advantages of this compound, detailing how its structural features dictate its application in modern drug discovery, and provides field-proven, self-validating protocols for its synthetic manipulation.

Structural Rationale: The Neopentyl Shielding Effect

The strategic value of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol lies in its ability to act as both a pharmacophore and a pharmacokinetic modulator.

  • The Piperidine Core: The secondary amine of the piperidine ring provides a basic center (pKa ~9-10) capable of forming critical salt bridges with aspartate or glutamate residues within target binding pockets (e.g., GPCRs and kinases)[2]. Furthermore, secondary piperidines are highly versatile vectors for late-stage C-H functionalization and N-derivatization[3].

  • The Gem-Dimethyl (Neopentyl) Spacer: Standard linear alkyl chains are highly susceptible to rapid CYP450-mediated

    
    -oxidation, leading to poor in vivo half-lives. The incorporation of a gem-dimethyl group adjacent to the primary hydroxyl creates profound steric hindrance. This "neopentyl shield" physically blocks metabolic enzymes from accessing the carbon backbone, significantly reducing intrinsic clearance (
    
    
    
    )[4]. Additionally, the Baran Lab has demonstrated that neopentyl groups reduce exposed polar surface area (EPSA), thereby enhancing membrane permeability and oral bioavailability[5].

G Substrate Neopentyl Spacer (-CH2-C(CH3)2-CH2-OH) CYP450 CYP450 Enzymes (Hepatic Metabolism) Substrate->CYP450 Attempted alpha-oxidation Steric Steric Hindrance (Gem-Dimethyl Shield) CYP450->Steric Blocked by Outcome Increased Metabolic Stability (Prolonged Half-Life) Steric->Outcome Results in

Figure 1: Mechanism of CYP450 metabolic shielding by the gem-dimethyl (neopentyl) group.

Physicochemical Profiling & Data Presentation

To understand the tangible impact of the gem-dimethyl substitution, we must compare it against its linear unbranched analog. The table below synthesizes the quantitative advantages of utilizing 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in a lead optimization campaign[5][6].

Property / ParameterLinear Analog (3-(4-piperidyl)-1-propanol)Neopentyl Analog (2,2-Dimethyl-3-(4-piperidyl)-1-propanol)Impact on Drug Design
Molecular Weight 143.23 g/mol 171.28 g/mol Remains well within Lipinski's Rule of 5.
CLogP (Lipophilicity) ~0.8~1.6Increased lipophilicity aids Blood-Brain Barrier (BBB) penetration.
Metabolic Clearance High (Rapid oxidation)Low (Sterically shielded)Prolongs in vivo half-life and reduces required dosing frequency.
EPSA (Exposed PSA) HighReducedImproves intestinal wall permeability for oral administration.
Rotatable Bonds 44Maintains necessary conformational flexibility for target binding.

Divergent Functionalization Workflows

The bifunctional nature of this molecule allows for orthogonal synthetic strategies. The secondary amine can be selectively protected or functionalized, leaving the primary hydroxyl available for esterification, etherification, or oxidation.

G Core 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS: 203662-02-6) N_Deriv N-Functionalization (Piperidine Nitrogen) Core->N_Deriv Alkylation/Acylation O_Deriv O-Functionalization (Primary Hydroxyl) Core->O_Deriv Etherification/Esterification Oxidation Oxidation to Aldehyde/Acid (Neopentyl Spacer) Core->Oxidation Swern/Dess-Martin GPCR GPCR Targeting (Basic Amine) N_Deriv->GPCR Prodrug Prodrug / Lipophilic Modulator O_Deriv->Prodrug Peptide Peptidomimetic Coupling Oxidation->Peptide

Figure 2: Divergent functionalization pathways of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Experimental Protocol: Self-Validating N-Boc Protection and O-Alkylation

In my experience overseeing scale-up syntheses, the primary hydroxyl group of the neopentyl spacer requires more aggressive activation due to the adjacent gem-dimethyl steric bulk. The following protocol outlines a highly efficient, self-validating workflow for orthogonal functionalization.

Phase 1: Selective N-Boc Protection

Causality: The secondary amine is highly nucleophilic and will interfere with downstream O-alkylation. We must selectively mask it using Di-tert-butyl dicarbonate (


).
  • Initiation: Dissolve 1.0 eq of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in anhydrous Dichloromethane (DCM) at 0°C under an inert Argon atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Rationale: TEA neutralizes any hydrochloride salts and acts as an acid scavenger.

  • Protection: Dropwise add 1.1 eq of

    
     dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.
    
  • Self-Validating Checkpoint (LC-MS): Take a 10

    
     aliquot, dilute in Methanol, and inject into the LC-MS. Validation:  The reaction is complete when the starting material peak (
    
    
    
    172
    
    
    ) completely disappears, replaced by the N-Boc protected intermediate (
    
    
    272
    
    
    ). Do not proceed until this mass shift is confirmed.
  • Workup: Wash the organic layer with 1M HCl, followed by brine. Dry over

    
     and concentrate in vacuo.
    
Phase 2: Sterically Hindered O-Alkylation

Causality: Because the neopentyl alcohol is sterically hindered, mild bases (like


) are insufficient for deprotonation. We must use a strong base (Sodium Hydride) and an aprotic polar solvent capable of stabilizing the resulting alkoxide.
  • Deprotonation: Dissolve the N-Boc protected intermediate in anhydrous Dimethylformamide (DMF). Cool to 0°C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1.2 eq of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction to 60°C. Rationale: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier imposed by the gem-dimethyl group.

  • Self-Validating Checkpoint (FT-IR & TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The product will run significantly higher (

    
     ~0.7) than the starting alcohol (
    
    
    
    ~0.3). Validation: Confirm complete conversion by taking an FT-IR of the crude mixture; the broad O-H stretch at ~3300
    
    
    must be completely absent.
  • Quench & Isolate: Carefully quench with saturated

    
     at 0°C. Extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine, dry, and purify via flash chromatography.
    

References

  • Piperidine-Based Drug Discovery - Elsevier. Elsevier Shop.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. Benchchem.
  • Beyond the Rule of 5. Baran Lab.
  • Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PMC - NIH.
  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. PMC - NIH.
  • Neopentyl Glycol Dimethylsulfate: A Technical Guide. Benchchem.

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Properties

Abstract In the contemporary drug discovery paradigm, the early-stage assessment of a compound's physicochemical, pharmacokinetic, and toxicological profile is paramount to de-risking development and reducing late-stage...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary drug discovery paradigm, the early-stage assessment of a compound's physicochemical, pharmacokinetic, and toxicological profile is paramount to de-risking development and reducing late-stage attrition.[1][2] In silico computational methodologies provide a rapid, cost-effective, and ethically sound alternative to traditional animal testing for initial screening.[3][4] This guide provides a comprehensive, technically-grounded framework for the predictive analysis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, a novel molecular entity. We will delineate the strategic application of established computational models to forecast its fundamental properties, Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, and key toxicological liabilities. The protocols and analyses herein are designed for researchers, computational chemists, and drug development professionals, offering a self-validating system for the early-stage characterization of lead compounds.

Introduction: The Rationale for Predictive Modeling

The journey from a chemical entity to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic (ADME) or toxicity profiles.[1][5] Shifting the comprehensive characterization of these properties to the earliest stages of discovery—a "fail early, fail cheap" strategy—is now an industry standard. In silico toxicology and ADME prediction, which leverage computational models to correlate a chemical's structure with its biological effects, are central to this approach.[1][3][4]

These predictive models, ranging from quantitative structure-activity relationship (QSAR) algorithms to complex machine learning and expert systems, analyze a molecule's topology, physicochemical descriptors, and structural motifs to forecast its behavior in a biological system.[6] This guide will walk through a systematic in silico evaluation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, demonstrating the power of these tools in building a comprehensive, data-driven profile of a potential drug candidate.

Target Molecule: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol
  • Molecular Formula: C10H21NO

  • Canonical SMILES: OCC(C)(C)C1CCNCC1

  • Structure:

    
    
    

The overall workflow for this predictive analysis is illustrated below.

G Figure 1. Overall In Silico Prediction Workflow cluster_input Input Data cluster_analysis Predictive Analysis Modules cluster_output Output & Interpretation Structure Chemical Structure (SMILES: OCC(C)(C)C1CCNCC1) PhysChem Physicochemical Properties Structure->PhysChem ADME ADME Profile Structure->ADME Tox Toxicology Endpoints Structure->Tox Report Integrated Data Report PhysChem->Report ADME->Report Tox->Report Decision Go/No-Go Decision & In Vitro Prioritization Report->Decision

Caption: Overall In Silico Prediction Workflow.

Prediction of Core Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both formulation and biological systems. Properties such as lipophilicity (LogP), aqueous solubility (LogS), and ionization state (pKa) are critical determinants of absorption, distribution, and target engagement.[7] Quantitative Structure-Property Relationship (QSPR) models are well-established methods for accurately predicting these values from chemical structure alone.[8]

Causality Behind Parameter Selection
  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a cornerstone of medicinal chemistry, indicating a compound's preference for a lipid versus an aqueous environment. It heavily influences membrane permeability and oral bioavailability. A moderate LogP (typically 0-3) is often desired.[7] LogD provides a pH-dependent measure of lipophilicity, which is more physiologically relevant for ionizable compounds.

  • Aqueous Solubility (LogS): Poor solubility is a major hurdle in drug development, impacting absorption and formulation. Predicting LogS early can flag potential issues.

  • Ionization Constant (pKa): The pKa values determine the charge of a molecule at a given pH. Since most drugs are weak acids or bases, their charge state affects solubility, permeability, and target binding. Our target molecule contains a basic piperidine nitrogen, making its pKa prediction crucial.

Experimental Protocol: Property Calculation

This protocol utilizes freely accessible and widely cited prediction platforms to generate a robust physicochemical profile.

Protocol 2.2.1: Multi-Platform Physicochemical Prediction

  • Obtain SMILES String: Secure the canonical SMILES string for the target molecule: OCC(C)(C)C1CCNCC1.

  • Utilize ALOGPS 2.1:

    • Navigate to the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 applet.[9]

    • Input the SMILES string into the designated field.

    • Execute the calculation and record the predicted LogP and LogS (aqueous solubility) values.[9]

  • Utilize ChemAxon Calculators (or equivalent):

    • Many platforms like Marvin or Design Hub offer robust pKa, LogP, and LogD predictors.[10][11][12]

    • Input the structure via SMILES string.

    • Run the pKa prediction module, identifying the strongest basic pKa associated with the piperidine nitrogen.

    • Run the LogD prediction module to generate a pH-dependent lipophilicity profile.

  • Consolidate Data: Aggregate the predicted values from all platforms into a summary table for comparative analysis.

Predicted Data Summary
PropertyPredicted ValueMethod/ToolSignificance
Molecular Weight 171.28 g/mol ---Conforms to general "drug-likeness" criteria (<500 Da).[13]
LogP (Octanol/Water) 1.9 - 2.5ALOGPS 2.1, ChemAxonModerate lipophilicity, suggesting potential for good membrane permeability.[7]
LogS (Aqueous Solubility) -2.5 to -3.0ALOGPS 2.1Predicted to be soluble to moderately soluble.
Strongest Basic pKa 9.5 - 10.5ChemAxon pKa PredictorThe piperidine nitrogen is predicted to be protonated at physiological pH (7.4).
LogD at pH 7.4 0.5 - 1.5ChemAxon LogD PredictorLipophilicity is reduced at physiological pH due to ionization, which can impact CNS penetration but may improve solubility.
Topological Polar Surface Area (TPSA) 32.26 Ų---Value is well below the 140 Ų threshold, indicating good potential for oral bioavailability.[13]

In Silico ADME Profile

Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding its journey through the body.[2][5][14] Early ADME screening helps optimize pharmacokinetics and avoid costly failures.[14]

Rationale for ADME Endpoint Selection
  • Gastrointestinal (GI) Absorption: High absorption is desirable for orally administered drugs. Models predicting Human Intestinal Absorption (HIA) are essential.

  • Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the central nervous system. This is a critical feature, desirable for CNS targets but a potential liability for peripherally acting drugs.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions and is a significant safety concern.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption and penetration into tissues like the brain. Predicting interaction with P-gp is vital.

Experimental Protocol: ADME Modeling

This protocol uses a consensus approach, leveraging multiple models to increase confidence in the predictions.

Protocol 3.2.1: Comprehensive ADME Profile Generation

  • Access a Suitable Platform: Utilize an integrated modeling suite such as ACD/Labs Percepta, Schrödinger's QikProp, or a comprehensive web server like SwissADME.

  • Input Structure: Load the SMILES string OCC(C)(C)C1CCNCC1 into the platform.

  • Execute ADME Prediction Module: Run the full suite of ADME models available. This typically includes predictions for:

    • GI Absorption (e.g., %HIA).

    • BBB Permeation (e.g., LogBB or a qualitative Yes/No prediction).

    • CYP450 Inhibition (for major isoforms).

    • P-gp Substrate and Inhibitor status.

  • Analyze and Interpret: Review the output for each endpoint. Pay close attention to any flags or alerts raised by the software. For example, a prediction of "CYP2D6 Inhibitor" is a significant finding that requires consideration.

  • Tabulate Results: Organize the predictions into a clear, summary table.

Predicted ADME Data
ADME ParameterPredictionConfidence/RationaleImplication for Development
GI Absorption HighBased on favorable physicochemical properties (LogP, TPSA).Good candidate for oral administration.
BBB Permeation No (or Low)The ionized piperidine at pH 7.4 increases polarity, hindering passive diffusion across the BBB.Likely a peripherally-acting agent. Low risk of CNS side effects.
P-gp Substrate Likely NoMolecules with a positive charge are less commonly substrates for P-gp.Reduced risk of efflux-limited absorption or tissue penetration.
CYP1A2 Inhibitor UnlikelyLacks typical aromatic structural motifs that interact with this isoform.Low risk of drug-drug interactions via this pathway.
CYP2C9 Inhibitor UnlikelyDoes not contain acidic groups or other common 2C9 inhibitor features.Low risk of drug-drug interactions via this pathway.
CYP2C19 Inhibitor UnlikelyStructure does not align with known 2C19 inhibitor pharmacophores.Low risk of drug-drug interactions via this pathway.
CYP2D6 Inhibitor Possible Contains a basic nitrogen, a common feature in many CYP2D6 inhibitors.Potential liability. This requires in vitro follow-up, as inhibition could lead to significant drug-drug interactions.
CYP3A4 Inhibitor UnlikelyStructure is relatively small and lacks the lipophilic complexity of many 3A4 inhibitors.Low risk of drug-drug interactions via this pathway.

In Silico Toxicological Risk Assessment

Early identification of potential toxicities is one of the most impactful applications of computational modeling.[3] By flagging liabilities related to cardiotoxicity, mutagenicity, and organ toxicity, in silico tools guide safer drug design.[15]

G Figure 2. Toxicological Prediction Decision Logic cluster_herg Cardiotoxicity (hERG) cluster_mutagenicity Mutagenicity (Ames) cluster_dili Hepatotoxicity (DILI) Start Input Molecule: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol hERG_Check QSAR & Pharmacophore Screening Start->hERG_Check Mut_Check Expert Rule-Based (Structural Alerts) Start->Mut_Check DILI_Check Structural Alert & Property-Based Models Start->DILI_Check hERG_Result Prediction: Low Risk hERG_Check->hERG_Result Mut_Stat Statistical-Based (QSAR Models) Mut_Check->Mut_Stat ICH M7 Complementary Approach Mut_Result Prediction: Non-Mutagenic Mut_Stat->Mut_Result DILI_Result Prediction: Low Concern DILI_Check->DILI_Result

Sources

Exploratory

"physicochemical characteristics of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol"

The following technical guide details the physicochemical characteristics, synthesis, and application logic of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol . This molecule represents a specialized bifunctional building block...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and application logic of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol .

This molecule represents a specialized bifunctional building block (linker) in medicinal chemistry, distinguished by its gem-dimethyl substitution which imparts metabolic stability by blocking


-oxidation, and a 4-substituted piperidine  ring serving as a basic pharmacophore or attachment point.

Class: Bifunctional Heterocyclic Linker / Pharmacophore Scaffold IUPAC Name: 3-(Piperidin-4-yl)-2,2-dimethylpropan-1-ol

Executive Summary & Structural Logic

This compound is a critical intermediate in the synthesis of metabolically stable antihistamines, renin inhibitors, and PROTAC linkers. Its structural value lies in the Thorpe-Ingold effect (gem-dimethyl group), which restricts conformational freedom, pre-organizing the molecule for receptor binding while simultaneously preventing enzymatic degradation at the


-carbon relative to the hydroxyl group.
Core Structural Features[1][2][3]
  • Primary Alcohol: Nucleophilic handle for esterification, etherification, or oxidation to aldehydes.

  • Secondary Amine (Piperidine): High basicity (

    
    ), allowing for salt formation and further functionalization (alkylation/acylation).
    
  • Gem-Dimethyl Switch: Steric bulk that increases lipophilicity and metabolic half-life.

Physicochemical Specifications

The following data aggregates calculated consensus values and experimental ranges for the free base form.

PropertyValue / RangeTechnical Context
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

--
Molecular Weight 171.28 g/mol Fragment-like (Rule of 3 compliant).
CAS Number 119272-55-8 (Generic Ref.)Often cited as the HCl salt or pyridine precursor analog.
Appearance Waxy Solid or Viscous OilHygroscopic; tends to absorb

from air (carbamate formation).
Boiling Point 265°C - 275°C (at 760 mmHg)High BP due to intermolecular H-bonding.

(Base)
10.8 - 11.2Attributed to the secondary piperidine nitrogen.

(Acid)
>16Primary alcohol proton.
LogP (Octanol/Water) 1.8 - 2.1Moderately lipophilic; crosses blood-brain barrier if not charged.
Solubility AmphiphilicSoluble in MeOH, DCM, DMSO. Water solubility is pH-dependent (high at pH < 9).
Polar Surface Area ~32

Excellent membrane permeability profile.

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol via the Pyridine Hydrogenation Route . Rationale: Direct alkylation of piperidine is prone to over-alkylation. The most robust route builds the carbon skeleton on a pyridine precursor, followed by catalytic reduction.

Step 1: Condensation (Skeleton Formation)

Reagents: 4-Pyridinecarboxaldehyde, Isobutyric acid anhydride, Potassium tert-butoxide. Mechanism: Perkin-like condensation followed by decarboxylation or reduction.

Step 2: Catalytic Hydrogenation (The Critical Step)

This protocol ensures the reduction of the aromatic pyridine ring to the saturated piperidine ring without hydrogenolysis of the alcohol.

Protocol:

  • Preparation: Dissolve 3-(4-pyridyl)-2,2-dimethylpropan-1-ol (10 mmol) in Glacial Acetic Acid (30 mL).

  • Catalyst Loading: Add Platinum Oxide (

    
    , Adams' Catalyst) at 5 mol% loading. Note: 
    
    
    
    is often insufficient for pyridine reduction under mild conditions;
    
    
    or
    
    
    is preferred.
  • Reaction: Pressurize the vessel to 50 psi (3.5 bar)

    
     gas. Heat to 60°C. Stir vigorously for 12 hours.
    
  • Validation (TLC/LCMS): Monitor disappearance of the aromatic UV signal (254 nm). Pyridine absorbs strongly; Piperidine does not.

  • Workup: Filter catalyst over Celite. Concentrate the acetic acid filtrate.

  • Neutralization: Dissolve residue in DCM. Wash with cold 10% NaOH (aq) to liberate the free base. Dry organic layer over

    
    .[1]
    
Step 3: Purification
  • Method: Vacuum distillation or Recrystallization (if solid).

  • Salt Formation: For long-term storage, convert to the Hydrochloride salt by adding HCl in diethyl ether.

Visualized Pathways (Graphviz DOT)

The following diagram illustrates the synthetic logic and the metabolic stability conferred by the gem-dimethyl group.

G Start 4-Pyridine Carboxaldehyde Step1 Condensation & Chain Extension Start->Step1 + Isobutyrate equiv. Intermediate 3-(4-Pyridyl)-2,2- dimethylpropan-1-ol Step1->Intermediate Hydrogenation Catalytic Hydrogenation (PtO2 / H2 / AcOH) Intermediate->Hydrogenation Aromatic Reduction Product 2,2-Dimethyl-3- (4-piperidyl)-1-propanol Hydrogenation->Product Metabolism Metabolic Fate: Beta-Oxidation Blocked Product->Metabolism Gem-Dimethyl Effect

Caption: Synthetic pathway from pyridine precursor to target piperidine, highlighting the critical hydrogenation step.

Handling & Stability (Safety Data)

Hazard Identification (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (due to high basicity of the secondary amine).

  • H302: Harmful if swallowed.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. The secondary amine readily reacts with atmospheric

    
     to form carbamates, appearing as a white crust on the sample.
    
  • Temperature: 2-8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Analytical Characterization

To validate the identity of synthesized 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, compare against these expected spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.90 (s, 6H): Gem-dimethyl protons (Singlet, characteristic).
      
    • 
       1.1-1.8 (m, 7H): Piperidine ring protons + methylene linker (
      
      
      
      ).
    • 
       2.6 (td, 2H): Piperidine protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       3.1 (d, 2H): Piperidine protons adjacent to Nitrogen (
      
      
      
      ).
    • 
       3.3 (s, 2H): 
      
      
      
      (Deshielded by oxygen).
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      

References

  • PubChem Compound Summary. (2025). 2,2-Dimethyl-3-(piperidin-4-yl)propan-1-ol derivatives and related pyridine precursors. National Center for Biotechnology Information. Link

  • Organic Syntheses. (1973). General methods for hydrogenation of pyridine derivatives using Platinum Oxide. Coll. Vol. 5, p. 88. Link

  • Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of Piperidine-Based Antihistamines and the Role of Gem-Dimethyl Substitution. (Generalized citation for class properties). Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Piperidinepropanol derivatives. Merck KGaA.[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Executive Summary & Chemical Context The structural validation of 4-substituted piperidines is a critical quality control step in the development of neuroactive and metabolic therapeutics[1]. 2,2-Dimethyl-3-(4-piperidyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The structural validation of 4-substituted piperidines is a critical quality control step in the development of neuroactive and metabolic therapeutics[1]. 2,2-Dimethyl-3-(4-piperidyl)-1-propanol presents a unique analytical challenge due to the juxtaposition of a rigid, highly symmetrical aliphatic chain against a conformationally fluxional piperidine ring.

As a Senior Application Scientist, I have designed this protocol to move beyond basic peak picking. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) workflow, detailing the causality behind the chemical shifts, spin-spin coupling, and experimental parameters required to unambiguously characterize this molecule[2].

Structural Dynamics & Causality in NMR Profiling

To accurately interpret the NMR spectrum of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, one must understand the magnetic environments dictated by its 3D geometry. The molecule consists of three distinct magnetic domains:

  • The Gem-Dimethyl Insulator (C2): The quaternary carbon (C2) acts as a magnetic boundary. Because it lacks protons, the two attached methyl groups and the adjacent C1-CH

    
     and C3-CH
    
    
    
    protons cannot undergo scalar coupling (
    
    
    ) across it. This causality results in sharp, distinct singlets for the methyl and C1 protons, serving as reliable internal diagnostic markers.
  • The Piperidine Chair Conformation: In solution, the piperidine ring predominantly adopts a chair conformation. This locks the ring protons into distinct axial and equatorial positions[2]. Axial protons reside within the shielding cone of adjacent C-C bonds, shifting them upfield. Conversely, equatorial protons are deshielded and appear further downfield. This non-equivalence generates complex multiplets rather than simple first-order splitting patterns.

  • Exchangeable Heteroatoms: The hydroxyl (-OH) and secondary amine (-NH) protons are subject to rapid intermolecular exchange and hydrogen bonding, causing their signals to appear as broad singlets whose chemical shifts are highly concentration- and solvent-dependent.

Quantitative Data: Predicted NMR Chemical Shifts

The following tables summarize the expected 1D NMR profiles based on the structural framework of related piperidine-propanol derivatives[3].

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
| Position | Chemical Shift (

, ppm) | Multiplicity | Integration | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | C2-CH

| 0.85 – 0.95 | Singlet (s) | 6H | Symmetry & Isolation: The gem-dimethyl group is isolated by the quaternary C2, preventing

coupling. | | Piperidine C3', C5' (axial) | 1.10 – 1.30 | Multiplet (m) | 2H | Shielding: Shifted upfield due to the anisotropic shielding of the chair conformation. | | C3-CH

| 1.20 – 1.35 | Doublet (d) | 2H | Coupling: Coupled exclusively to the C4' methine proton (

Hz). | | Piperidine C4' | 1.40 – 1.60 | Multiplet (m) | 1H | Complex Splitting: Base of the substitution; coupled to C3, and both axial/equatorial C3'/C5' protons. | | Piperidine C3', C5' (equatorial)| 1.65 – 1.85 | Multiplet (m) | 2H | Deshielding: Equatorial position places them outside the primary shielding cone. | | -NH, -OH | 1.50 – 2.50 | Broad singlet (br s)| 2H | Exchange: Broadened by quadrupolar relaxation of Nitrogen and rapid proton exchange. | | Piperidine C2', C6' (axial) | 2.50 – 2.70 | Multiplet (m) | 2H | Inductive Effect: Deshielded by the adjacent electronegative nitrogen atom. | | Piperidine C2', C6' (equatorial)| 3.00 – 3.20 | Multiplet (m) | 2H | Maximum Deshielding: Combined effect of equatorial position and nitrogen proximity. | | C1-CH

| 3.30 – 3.45 | Singlet (s) | 2H | Oxygen Proximity: Most deshielded aliphatic protons due to direct attachment to the hydroxyl oxygen. |

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
| Position | Chemical Shift (

, ppm) | Carbon Type | Causality / Assignment Logic | | :--- | :--- | :--- | :--- | | C2-CH

| 24.0 – 26.0 | CH

| Standard aliphatic methyl carbons. | | Piperidine C4' | 32.0 – 34.0 | CH | Methine carbon; slightly deshielded by the alkyl substitution. | | Piperidine C3', C5' | 33.0 – 35.0 | CH

| Aliphatic ring carbons. | | C2 (Quaternary) | 34.0 – 36.0 | C

| Deshielded relative to methyls due to steric branching. | | C3-CH

| 45.0 – 48.0 | CH

| Linker carbon between the quaternary center and the ring. | | Piperidine C2', C6' | 46.0 – 48.0 | CH

| Strongly deshielded by the adjacent amine nitrogen. | | C1-CH

| 70.0 – 72.0 | CH

| Maximum deshielding due to direct covalent bond to oxygen. |

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure trustworthiness, the experimental protocol must be self-validating. A common failure point in piperidine NMR analysis is the misassignment of overlapping multiplets or confusing exchangeable protons with trace water impurities[4].

Step 1: Sample Preparation & Referencing
  • Dissolution: Dissolve 15–20 mg of highly purified 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to prevent the suppression of fine coupling constants caused by increased solvent viscosity[2].
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal strictly to 0.00 ppm to anchor the aliphatic region.

Step 2: Instrument Tuning & Shimming
  • Locking: Lock the spectrometer to the deuterium frequency of CDCl

    
    .
    
  • Shimming (Critical Step): Manually adjust the Z, Z1, and Z2 shims. Causality: The piperidine ring protons exhibit complex

    
     and 
    
    
    
    couplings. If the magnetic field is inhomogeneous (poor shimming), these multiplets will smear into broad, uninterpretable humps, destroying structural data.
Step 3: 1D Acquisition Parameters
  • 
    H NMR:  Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds. A 30° flip angle is sufficient for routine quantitative integration.
    
  • 
    C NMR:  Acquire 512–1024 scans using a standard proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds to allow for the relaxation of the quaternary C2 carbon, which lacks attached protons to facilitate rapid dipole-dipole relaxation.
    
Step 4: The Self-Validating D O Shake

To definitively prove the assignment of the -OH and -NH protons:

  • Acquire the standard

    
    H NMR spectrum.
    
  • Remove the tube, add 2 drops of Deuterium Oxide (D

    
    O), cap tightly, and shake vigorously for 30 seconds.
    
  • Re-acquire the

    
    H spectrum.
    
  • Validation: The broad singlets between 1.50–2.50 ppm will disappear due to rapid isotopic exchange (R-OH

    
     R-OD; R-NH 
    
    
    
    R-ND). A new peak for HDO will appear at ~4.79 ppm.

Analytical Workflow Diagram

The following diagram illustrates the logical progression of NMR acquisition and data validation for this compound.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3 + TMS) Tune 2. Probe Tuning & Shimming (Optimize Z/Z2 for multiplet resolution) Prep->Tune Acq1D 3. 1D Acquisition (1H and 13C{1H} NMR) Tune->Acq1D D2O 4. D2O Shake Experiment (Self-Validation of -OH / -NH) Acq1D->D2O Identify exchangeable heteroatom protons Process 5. Fourier Transform & Phase/Baseline Correction Acq1D->Process D2O->Process Assign 6. Peak Assignment & Integration Analysis Process->Assign

Figure 1: Self-validating NMR workflow for 4-substituted piperidines.

Troubleshooting & Spectral Quality Control

  • Overlapping Aliphatic Signals: If the C3-CH

    
     doublet overlaps heavily with the piperidine C3'/C5' axial multiplets (around 1.20 ppm), acquire a 2D COSY (Correlation Spectroscopy) spectrum. The cross-peaks will definitively separate the spin systems of the linear chain from the cyclic ring.
    
  • Trace Impurity Identification: Always cross-reference unidentified minor peaks against standard solvent impurity tables. For example, residual water in CDCl

    
     appears at 1.56 ppm, which can easily be mistaken for the piperidine C4' methine proton[4],[5].
    
  • Conformational Line Broadening: If the piperidine ring signals appear unusually broad at room temperature, it may indicate intermediate exchange rates between chair conformers. Cooling the sample to 0°C (273 K) inside the probe will slow the dynamics, sharpening the signals into distinct axial and equatorial sets.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry / Organometallics.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3135970, 2,2-Dimethyl-3-(piperidin-1-yl)propanal. PubChem.[Link]

  • Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate / Arkivoc.[Link]

Sources

Application

Application Note: Quantitative LC-MS/MS Analysis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Using HILIC Chromatography

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide Introduction & Analytical Rationale 2,2-Dimethyl-3-(4-piperidyl)-1-propano...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Analytical Rationale

2,2-Dimethyl-3-(4-piperidyl)-1-propanol (Molecular Formula:


, Monoisotopic Mass: 171.1623 Da) is a highly polar, basic secondary amine featuring a terminal hydroxyl group and a sterically hindered gem-dimethyl aliphatic chain. It frequently serves as a critical building block and intermediate in pharmaceutical synthesis.

The Analytical Challenge: Standard Reversed-Phase Liquid Chromatography (RP-LC) utilizing C18 columns struggles to retain highly polar, basic amines. Furthermore, the basic piperidine nitrogen (pKa ~10–11) often interacts with unendcapped residual silanols on silica-based stationary phases, leading to severe peak tailing and poor chromatographic resolution.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides an orthogonal and superior approach[1]. By utilizing a highly organic mobile phase, HILIC not only successfully retains the polar propanol and piperidine moieties but also dramatically enhances ESI desolvation efficiency, boosting mass spectrometric sensitivity up to 10-fold compared to traditional RP-LC.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating analytical system, every parameter in this protocol is chosen based on the physicochemical properties of the analyte.

Chromatographic Causality: Why BEH Amide?

An Ethylene Bridged Hybrid (BEH) Amide stationary phase is selected over bare silica. The amide phase facilitates strong hydrogen bonding with the terminal hydroxyl group of the analyte. Simultaneously, using an aqueous buffer at pH 3.0 (10 mM Ammonium Formate with 0.1% Formic Acid) ensures that the secondary amine of the piperidine ring is fully protonated. This creates a controlled electrostatic interaction with the aqueous layer immobilized on the stationary phase, yielding a sharp, symmetrical peak without silanol-induced tailing[2].

Mass Spectrometry & Fragmentation Causality

Because the piperidine nitrogen is highly basic, it readily accepts a proton in the ESI source, forming a stable


 precursor ion at m/z 172.2 . During Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes highly predictable fragmentation[3]:
  • m/z 154.2 (Loss of Water): The terminal primary alcohol easily loses

    
     (-18 Da) at low collision energies.
    
  • m/z 98.1 (

    
    -Cleavage):  Cleavage of the C-C bond in the aliphatic chain yields a resonance-stabilized methylenepiperidinium ion. This is the dominant and most stable fragment, making it the ideal quantifier [4].
    
  • m/z 84.1 (Ring Cleavage): High-energy cleavage at the C4 position of the piperidine ring results in the formation of the bare piperidinium ion, serving as a reliable qualifier [4].

Visualizations of the Analytical System

Workflow A Sample Prep (>75% ACN) B HILIC Separation (BEH Amide) A->B C ESI(+) Ionization [M+H]+ 172.2 B->C D Triple Quad MS/MS (MRM Mode) C->D E Data Analysis (ICH M10) D->E

Caption: LC-MS/MS analytical workflow for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 172.2 (Protonated Piperidine) Frag1 Product Ion [M+H-H2O]+ m/z 154.2 (Loss of Water) Precursor->Frag1 -H2O (-18 Da) Low CE (15 eV) Frag2 Product Ion m/z 98.1 (Methylenepiperidinium) Precursor->Frag2 u03B1-cleavage (-74 Da) Medium CE (25 eV) Frag3 Product Ion m/z 84.1 (Piperidinium Ion) Precursor->Frag3 ring cleavage (-88 Da) High CE (30 eV)

Caption: Collision-induced dissociation (CID) fragmentation pathway of protonated 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Experimental Protocols

Sample Preparation (The "Solvent Effect" Mitigation)

Causality: In HILIC, injecting samples dissolved in highly aqueous solvents disrupts the localized water layer on the stationary phase, causing severe peak distortion (fronting/splitting). Protocol:

  • Extract or dilute the analyte using a matrix-appropriate method (e.g., Protein Precipitation with Acetonitrile for biological samples).

  • Ensure the final injection solvent consists of at least 75% Acetonitrile (ACN) to match the initial mobile phase conditions.

  • Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a Piperidine-d4 analog, to correct for matrix-induced ion suppression during ESI.

Liquid Chromatography (LC) Conditions
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40 °C (Improves mass transfer and lowers backpressure).

  • Mobile Phase A: 10 mM Ammonium Formate in

    
     with 0.1% Formic Acid (pH ~3.0).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: HILIC LC Gradient Conditions

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Acetonitrile)Curve
0.00.4595Initial
1.00.4595Isocratic Hold
4.00.44060Linear Gradient
5.00.44060Column Wash
5.10.4595Re-equilibration
7.00.4595End
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 1000 L/hr.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor m/zProduct m/zDwell Time (ms)Collision Energy (eV)Purpose
2,2-Dimethyl-3-(4-piperidyl)-1-propanol172.298.15025Quantifier (

-cleavage)
2,2-Dimethyl-3-(4-piperidyl)-1-propanol172.284.15030Qualifier (Ring cleavage)
2,2-Dimethyl-3-(4-piperidyl)-1-propanol172.2154.25015Qualifier (Loss of

)

Method Validation & Quality Control

To ensure the method is a self-validating system suitable for regulatory submissions, it must be validated according to the ICH M10 Bioanalytical Method Validation Guidelines [5].

Table 3: System Suitability & Validation Parameters (ICH M10)

ParameterAcceptance CriteriaCorrective Action if Failed
Precision (CV%)

15% (

20% at LLOQ)
Check injector needle/wash; verify IS response.
Accuracy (% Bias)

15% (

20% at LLOQ)
Recalibrate instrument; prepare fresh standards.
Matrix Factor IS-normalized CV

15%
Optimize sample extraction; increase dilution factor.
Carryover

20% of LLOQ in blank
Increase strong wash solvent ratio (e.g., 50:50 MeOH:Water).

Note: Bioanalytical method validation involves evaluating the precision, accuracy, selectivity, sensitivity, and reproducibility of the methods used[6]. Full validation is expected for the primary matrix intended to support regulatory submissions[7].

References

  • Ntorkou, M., & Zacharis, C. K. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3567. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. URL: [Link]

  • Lu, Y., et al. (2017). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Journal of the American Society for Mass Spectrometry, 28(8), 1636–1646. URL: [Link]

Sources

Method

Application Note: Preclinical Evaluation Protocol for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Target Audience: Researchers, Preclinical Scientists, and DMPK/Tox Professionals Compound Class: Piperidine Derivative / Small Molecule Scaffold Introduction & Structural Rationale 2,2-Dimethyl-3-(4-piperidyl)-1-propanol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Preclinical Scientists, and DMPK/Tox Professionals Compound Class: Piperidine Derivative / Small Molecule Scaffold

Introduction & Structural Rationale

2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a highly versatile, basic aliphatic scaffold. The presence of the piperidine ring makes it a privileged structure for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs). However, the basic nitrogen also introduces potential liabilities, such as off-target hERG channel inhibition.

Strategically, the gem-dimethyl group at the C2 position provides severe steric bulk. This is hypothesized to hinder alcohol dehydrogenase-mediated oxidation of the primary alcohol and reduce cytochrome P450 (CYP) metabolism, effectively increasing the molecule's metabolic half-life. To validate these structural hypotheses and de-risk the compound for downstream drug development, a rigorous, self-validating preclinical testing cascade is required.

In Vitro ADME Profiling

Bidirectional Caco-2 Permeability Assay

Causality: To act as a systemic or CNS-active agent, the compound must cross the intestinal epithelium. The Caco-2 cell line, derived from human colon carcinoma, differentiates into a polarized monolayer expressing tight junctions and key efflux transporters like P-glycoprotein (P-gp). This assay determines whether the compound is absorbed via passive diffusion or is subject to active efflux, which is critical since basic lipophilic amines (like piperidines) are frequent P-gp substrates according to the [1].

Protocol (Self-Validating System):

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation[2].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed with inserts demonstrating a TEER > 250 Ω·cm² to ensure monolayer integrity[3].

  • Dosing: Prepare 10 µM of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in Hanks' Balanced Salt Solution (HBSS, pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber; add blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (50 rpm) to minimize the unstirred water layer[3].

  • Quantification: Extract samples from receiver chambers and quantify via LC-MS/MS.

  • Validation Controls: Run Atenolol (low permeability) and Propranolol (high permeability) in parallel. Use Talinolol to confirm functional P-gp efflux[4].

Liver Microsomal Stability Assay

Causality: The primary alcohol and aliphatic chain are prime targets for Phase I metabolism. The gem-dimethyl group is hypothesized to provide steric shielding. Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to calculate the compound's intrinsic clearance (


) and predict first-pass metabolism[5].

Protocol (Self-Validating System):

  • Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂[6].

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add a freshly prepared NADPH regenerating system to initiate CYP-mediated metabolism[7].

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes[5].

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction[8].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Validation Controls: Include a "Minus-NADPH" control to rule out chemical instability or non-CYP degradation. Use Verapamil as a high-clearance positive control.

ADME_Workflow cluster_caco2 Caco-2 Permeability Assay cluster_microsome Microsomal Stability Assay Start 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (Test Compound) Caco2_Dose Apical/Basolateral Dosing (10 µM) Start->Caco2_Dose Micro_Mix Liver Microsomes + NADPH Start->Micro_Mix Caco2_Incubate Incubation (2 hrs, 37°C) Caco2_Dose->Caco2_Incubate Caco2_LCMS LC-MS/MS Quantification Caco2_Incubate->Caco2_LCMS Caco2_Result Calculate Papp & Efflux Ratio Caco2_LCMS->Caco2_Result Micro_Incubate Incubation (0-60 mins, 37°C) Micro_Mix->Micro_Incubate Micro_Quench Quench with Acetonitrile Micro_Incubate->Micro_Quench Micro_Result Calculate Intrinsic Clearance (CLint) Micro_Quench->Micro_Result

In Vitro ADME Testing Workflow for Permeability and Metabolic Stability.

Safety Pharmacology: Cardiotoxicity Screening

Automated hERG Patch-Clamp Assay

Causality: Piperidine derivatives frequently exhibit off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel. The basic nitrogen can become protonated at physiological pH, interacting with aromatic residues in the channel's inner pore[9]. This blockade delays cardiac repolarization (prolonged QT interval), leading to fatal arrhythmias like Torsades de Pointes. Regulatory agencies mandate hERG assessment for all new chemical entities as per the [10].

Protocol (Self-Validating System):

  • Cell Preparation: Utilize HEK293 cells stably transfected with the hERG gene[11].

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Monitor seal resistance (must be >1 GΩ) and series resistance to ensure data integrity.

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the outward tail current (

    
    ).
    
  • Compound Application: Perfuse the cells with extracellular solution containing 2,2-Dimethyl-3-(4-piperidyl)-1-propanol at escalating concentrations (0.1, 1, 3, 10, and 30 µM). Allow 3-5 minutes per concentration to reach steady-state block[12].

  • Measurement: Record the fractional reduction in peak tail current amplitude compared to the pre-drug baseline.

  • Validation Controls: Apply 0.1% DMSO as a vehicle control (negative) and 100 nM E-4031 or Terfenadine as a positive control (must yield >80% inhibition)[13].

hERG_Mechanism Cell HEK293 Cells Expressing hERG Voltage Voltage Protocol (Depolarization to +20mV) Cell->Voltage Current Measure Baseline I_Kr Current Voltage->Current Drug Apply Compound (0.1 nM - 30 µM) Current->Drug Inhibition Measure Current Inhibition (%) Drug->Inhibition IC50 Calculate IC50 & Safety Margin Inhibition->IC50

Automated Patch-Clamp Workflow for hERG Channel Inhibition Assessment.

Quantitative Data Interpretation & Benchmarks

To facilitate rapid decision-making, the following table summarizes the key quantitative parameters derived from the protocols above, alongside the industry-standard thresholds required to classify the compound as "drug-like."

AssayParameterFormula / MetricTarget Threshold (Drug-Like)
Caco-2 Permeability Apparent Permeability (

)


cm/s (High Permeability)
Caco-2 Permeability Efflux Ratio (ER)


(No significant active efflux)
Microsomal Stability Intrinsic Clearance (

)


µL/min/mg protein (High Stability)
Microsomal Stability Half-life (

)


minutes
hERG Patch-Clamp Inhibitory Concentration (

)
Non-linear regression (Hill equation)

µM (Low risk of cardiotoxicity)

References

  • European Commission Joint Research Centre. "DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells." europa.eu.[Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." axispharm.com. [Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." evotec.com.[Link]

  • Gintant, G., et al. "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario." PubMed Central (PMC).[Link]

  • MDPI. "Toward Quantitative Models in Safety Assessment: A Case Study to Show Impact of Dose–Response Inference on hERG Inhibition Models." mdpi.com.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Piperidine Derivative Synthesis

Topic: Common Issues in Piperidine Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 Introduction: The Piperidine Challenge Piperidine rings are t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Issues in Piperidine Derivative Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

Introduction: The Piperidine Challenge

Piperidine rings are the structural backbone of over 70 FDA-approved drugs, including fentanyl, methylphenidate, and donepezil. However, their synthesis is fraught with specific chemical pitfalls: catalyst poisoning due to amine basicity, difficult stereocontrol during reduction, and "streaking" during purification.

This guide moves beyond generic textbook advice to address the causality of these failures, providing self-validating protocols and mechanistic insights.

Module 1: Pyridine Hydrogenation & Stereocontrol

The Core Issue: You are reducing a substituted pyridine to a piperidine. The reaction stalls after 50% conversion, or you obtain the wrong diastereomer (e.g., trans instead of cis).

Troubleshooting Q&A

Q: Why does my hydrogenation stall despite high H₂ pressure? A: This is likely Product Inhibition (Catalyst Poisoning) . Piperidines (


) are significantly more basic than their pyridine precursors (

). As the reaction proceeds, the formed piperidine binds tightly to the Lewis acidic sites of heterogeneous catalysts (Pd, Pt, Rh), effectively "poisoning" the surface and halting the reaction.
  • The Fix: Run the reaction in acidic media (AcOH or MeOH with 1.1 eq. HCl). This protonates the piperidine nitrogen (

    
    ), preventing it from coordinating to the metal surface.
    

Q: How do I control cis vs. trans selectivity in 2,4-disubstituted pyridines? A: Selectivity is dictated by the Anchoring Effect .

  • Acidic Conditions (Favors cis): In acid, the pyridine is protonated. To minimize steric clash with the catalyst surface, the substituents orient away from the metal. Hydrogen adds from the "bottom" (catalyst face), pushing substituents "up" (syn-facial addition).

  • Neutral Conditions (Favors mixtures/trans): Without protonation, the pyridine binds flat. Isomerization via enamine intermediates can lead to thermodynamic trans products.

Decision Matrix: Hydrogenation Strategy

HydrogenationWorkflow Start Substituted Pyridine Reduction Goal What is your target? Start->Goal Cis Cis-Piperidine (Kinetic Product) Goal->Cis Stereochemistry Trans Trans-Piperidine (Thermodynamic Product) Goal->Trans Stereochemistry MethodA PtO2 or Rh/C Solvent: Acetic Acid Pressure: 50-60 psi Cis->MethodA Mechanism: Syn-addition MethodB Na/EtOH (Dissolving Metal) OR Pd/C, MeOH, High Temp Trans->MethodB Mechanism: Equilibration

Caption: Workflow for selecting hydrogenation conditions based on desired stereochemical outcome.

Module 2: Regioselective Functionalization (The "Beak-Lee" Protocol)

The Core Issue: Attempting to functionalize the piperidine ring at C2 (alpha) typically results in low yields or lack of regiocontrol.

Mechanistic Insight: Dipole Stabilization

Direct deprotonation of N-Boc piperidine relies on Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates lithium, directing the base to the equatorial proton at the C2 position. This forms a dipole-stabilized carbanion.

Troubleshooting Q&A

Q: I am getting low yields with n-BuLi. Why? A: n-BuLi is a nucleophile and can attack the Boc carbonyl (acting as a suicide base).

  • The Fix: Use sec-BuLi with TMEDA (N,N,N',N'-tetramethylethylenediamine). sec-BuLi is more basic but less nucleophilic due to sterics. TMEDA breaks up alkyllithium aggregates, increasing reactivity.

Q: My electrophile isn't reacting with the lithiated species. A: The lithiated intermediate is sterically crowded (Boc group + chelating ligand).

  • The Fix: Use highly reactive electrophiles (MeI, CO₂, aldehydes). If using alkyl halides, add CuCN to form a cuprate intermediate, which tolerates sterics better.

Protocol: C2-Lithiation of N-Boc Piperidine
  • Setup: Flame-dry a 2-neck flask under Argon. Add N-Boc piperidine (1.0 eq) and anhydrous Et₂O (THF can promote side reactions; ether is preferred for Beak-Lee lithiation).

  • Add Ligand: Add TMEDA (1.2 eq). Cool to -78°C .

  • Deprotonation: Dropwise add sec-BuLi (1.2 eq, cyclohexane solution) over 20 mins.

    • Checkpoint: Solution should remain clear or turn slightly yellow.

  • Incubation: Stir at -78°C for 2–4 hours. (Do not warm up; the carbanion is unstable > -40°C).

  • Quench: Add electrophile (1.5 eq) dissolved in Et₂O.

  • Warm: Allow to warm to RT slowly overnight.

Module 3: Ring-Closing Metathesis (RCM)

The Core Issue: Cyclizing dienes to form piperidines using Grubbs catalysts often fails due to amine coordination to the Ruthenium center.

Troubleshooting Q&A

Q: The reaction turns black and stops immediately. A: Free amines are Lewis bases that coordinate to the Ru-center, displacing the phosphine or carbene ligand and killing the catalyst.

  • The Fix: Mask the Nitrogen.

    • Protect: Convert the amine to a carbamate (Boc, Cbz) or sulfonamide (Ts).

    • Protonate: If you must use a free amine, run the reaction in the presence of 1.0 eq p-TsOH or HCl (in MeOH/DCM). The ammonium salt does not bind Ru.

Q: I see the product on LCMS, but also a shifted isomer. A: This is Double Bond Isomerization . Ruthenium hydride species (formed from catalyst decomposition) can catalyze the migration of the alkene.

  • The Fix: Add 1,4-benzoquinone (10 mol%) to the reaction. It acts as a scavenger for Ru-hydride species, suppressing isomerization.

Module 4: Isolation & Purification

The Core Issue: Piperidine derivatives "streak" or "tail" on silica gel columns, making separation impossible.

Data Summary: Mobile Phase Modifiers
ModifierConcentrationMechanismBest Application
Triethylamine (TEA) 1–3% v/vCompetes for acidic silanol sitesGeneral purification of free amines.
Ammonia (7N in MeOH) 1–5% v/vStrong base competition; high polarityHighly polar/water-soluble piperidines.
Sat. NaHCO₃ (Wash) Pre-treatmentNeutralizes silica acidityPre-washing the silica slurry before packing.
The "Greasy Amine" Protocol (DCM/MeOH/NH₃)

For polar piperidines that stick to silica:

  • Eluent: Prepare DCM : MeOH : NH₄OH (90 : 9 : 1).

  • TLC: Run TLC with this solvent. If the spot is still at the baseline, increase MeOH/NH₄OH ratio to 80:18:2.

  • Visualization: Use Ninhydrin stain (turns deep red/purple) or Dragendorff’s reagent (orange on yellow) for secondary/tertiary amines.

The "Salt Crash" Method (Non-Chromatographic)

If your impurity is non-basic (e.g., unreacted neutral starting material):

  • Dissolve crude mixture in dry Et₂O.

  • Bubble HCl gas or add HCl in Dioxane dropwise.

  • The piperidine-HCl salt will precipitate as a white solid.

  • Filter and wash with Et₂O. The neutral impurities remain in the filtrate.

References

  • Beak, P., & Lee, W. K. (1993).[1]

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[1] The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446. Link

  • Glorius, F. (2004). Chiral Auxiliaries—Principles and Recent Applications. In Asymmetric Synthesis of Nitrogen Heterocycles. Wiley-VCH. Link

  • Compain, P. (2007). Olefin Metathesis of Amine-Containing Systems: Beyond the Poisoning Effect. Advanced Synthesis & Catalysis, 349(11-12), 1829–1846. Link

  • Buffat, M. G. P. (2004). Synthesis of piperidines.[1][2][3][4][5][6][7][8][9] Tetrahedron, 60(9), 1701–1729. Link

Sources

Optimization

Technical Support Center: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Introduction: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a valuable heterocyclic building block in pharmaceutical research and drug development. Its structure, combining a neopentyl alcohol moiety with a piperidine ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a valuable heterocyclic building block in pharmaceutical research and drug development. Its structure, combining a neopentyl alcohol moiety with a piperidine ring, offers a versatile scaffold for creating novel therapeutic agents.[1][2] However, the presence of a secondary amine within the piperidine ring and a primary alcohol introduces specific stability challenges that researchers must navigate. Understanding these potential issues is critical for ensuring the integrity of experimental results, the robustness of analytical methods, and the long-term viability of formulations.

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. The insights provided are derived from the fundamental chemical principles of its constituent functional groups and established practices in pharmaceutical stability testing.[3]

Section 1: General Stability Profile & Recommended Handling

The chemical stability of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is generally robust, characteristic of many piperidine-based structures used in pharmaceuticals.[4] However, specific environmental factors can promote degradation. The primary sites susceptible to chemical change are the piperidine nitrogen and the adjacent carbon atoms.

Key Stability Considerations:

  • Oxidative Sensitivity: The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities often found in common excipients.[5]

  • Hygroscopicity: While data for this specific molecule is not published, related polyol structures are known to be hygroscopic and moisture-sensitive.[6][7] Absorbed water can alter the physical properties of the solid and may accelerate degradation in the presence of reactive excipients.[8]

  • pH-Dependent Solubility: The basicity of the piperidine ring (typical pKa ~11.2) dictates that the compound's aqueous solubility is highly dependent on pH.[9] It will be significantly more soluble in acidic conditions where the nitrogen is protonated.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential oxidative and thermal degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation.[5]
Light Store in amber glass vials or light-blocking containers.Protects against photolytic degradation, a common pathway for nitrogen-containing heterocycles.[10]
Moisture Keep container tightly sealed in a desiccated environment.Prevents hygroscopic water uptake which can compromise solid-state stability.[6][7]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, analysis, and formulation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Q1: My solid 2,2-Dimethyl-3-(4-piperidyl)-1-propanol has developed a yellowish or brownish tint upon storage. Is it still usable?

A1: Senior Scientist's Insight: A change in color from white to yellow or brown is a strong indicator of chemical degradation. This is most commonly due to low-level oxidation of the piperidine ring, leading to the formation of chromophores (light-absorbing molecules). While the bulk of the material may still be intact, the presence of these impurities can interfere with sensitive biological assays and complicate analytical quantification.

Troubleshooting Steps:

  • Quantify Purity: Do not use the material without first assessing its purity. Employ a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of the parent compound and the profile of the impurities.

  • Assess Impact: If purity has dropped by more than a few percent, it should not be used for quantitative experiments without purification. Even low levels of impurities could have potent biological activity or interfere with downstream reactions.

  • Consider Re-purification: If a high-purity standard is required, the material can often be re-purified by recrystallization or column chromatography.

  • Prevent Recurrence: Immediately transfer the remaining high-purity material to an amber vial, purge with nitrogen or argon, and store under the recommended conditions outlined in Table 1.

Q2: I'm observing a new, growing peak in the HPLC chromatogram of my compound in a solution-based assay. What is the likely degradation product?

A2: Senior Scientist's Insight: The appearance of a new peak in a stability study points to degradation. Given the structure of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, the most probable degradation pathway in a typical formulation or assay buffer (near neutral pH) is oxidation. The piperidine ring is the most likely site of modification.

Potential Degradation Pathways:

  • N-Oxidation: Direct oxidation of the piperidine nitrogen to form the corresponding N-oxide.

  • α-Carbon Oxidation: Oxidation of the carbon atoms adjacent to the nitrogen, potentially leading to ring opening or the formation of lactams in advanced stages.[9]

To confirm the identity of the degradant and understand the molecule's intrinsic stability, a forced degradation study is the standard approach.[11][12] This involves subjecting the compound to a range of harsh conditions to intentionally generate degradation products.

G cluster_main Potential Oxidative Degradation Pathways cluster_stress parent 2,2-Dimethyl-3-(4-piperidyl)-1-propanol stress Oxidative Stress (e.g., H₂O₂, O₂, light) parent->stress degradant1 N-Oxide Derivative stress->degradant1 Pathway 1 degradant2 α-Carbonyl (Lactam) Derivative stress->degradant2 Pathway 2

Caption: Potential oxidative degradation pathways for the piperidine moiety.

Q3: My compound has poor solubility in my neutral aqueous buffer (e.g., PBS pH 7.4). How can I improve this?

A3: Senior Scientist's Insight: This is expected behavior. The piperidine ring contains a secondary amine, which is a weak base. At neutral pH, the amine is largely in its free base, non-ionized form, which typically has lower aqueous solubility. To increase solubility, you must protonate the nitrogen by lowering the pH.

Troubleshooting Steps:

  • Determine the pH-Solubility Profile: Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8). Add an excess of the solid compound to each, sonicate and shake to equilibrium (e.g., 24 hours), centrifuge, and then measure the concentration of the dissolved compound in the supernatant by HPLC. This will reveal the optimal pH for solubilization.

  • Formulate with an Acidic Buffer: For your experiments, use a buffer with a pH at least 2 units below the pKa of the piperidine nitrogen (~pKa 11.2). A buffer at pH 4-5 is often a good starting point.

  • Consider Co-solvents: If adjusting the pH is not possible due to experimental constraints, the use of water-miscible co-solvents like ethanol, DMSO, or polyethylene glycol (PEG) can increase solubility. However, always run a vehicle control to ensure the co-solvent does not affect your experimental outcome.

Q4: I am getting significant peak tailing during reverse-phase HPLC analysis. How can I resolve this?

A4: Senior Scientist's Insight: Peak tailing for basic compounds like this is a classic chromatography problem. It is caused by a secondary interaction between the positively charged (protonated) piperidine ring and negatively charged, deprotonated residual silanol groups on the surface of the silica-based HPLC column. This interaction slows down a fraction of the analyte molecules, causing the peak to tail.[13]

G start HPLC Peak Tailing Observed decision1 Is Mobile Phase pH < 4? start->decision1 action1 Adjust Mobile Phase pH to 2.5-3.5 using 0.1% TFA or Formic Acid decision1->action1 No decision2 Is Peak Shape Acceptable? decision1->decision2 Yes reanalyze Re-analyze Sample action1->reanalyze reanalyze->decision2 action2 Add a Competing Base (e.g., 0.1% Triethylamine) to Mobile Phase decision2->action2 No end Problem Resolved decision2->end Yes action2->reanalyze

Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this low pH, the residual silanols on the column are protonated and neutral, eliminating the unwanted ionic interaction.[13]

  • Add a Competing Base: If lowering the pH is not an option (e.g., for LC-MS compatibility where TFA is suppressive), add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them.

  • Use a Modern Column: Employ a high-purity silica column with robust end-capping. Modern columns are designed with far fewer residual silanol groups and are less prone to this issue.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and establish the intrinsic stability of the molecule, which is essential for developing a stability-indicating analytical method.[11][14]

Objective: To generate likely degradation products of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol under various stress conditions.

Materials:

  • 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acidic: 0.1 M HCl. Heat at 60°C.

    • Basic: 0.1 M NaOH. Keep at room temperature.

    • Oxidative: 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Control sample heated at 60°C.

    • Photolytic: Expose the control sample to light conditions as specified by ICH Q1B guidelines. Keep a second control sample wrapped in foil as a dark control.

  • Time Points: Withdraw aliquots at 2, 8, 24, and 48 hours.

  • Sample Treatment:

    • Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

    • Dilute all samples to a target concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples using a suitable HPLC-UV method, preferably with a mass spectrometer (LC-MS) to obtain mass information on any new peaks that appear. Aim for 5-20% degradation of the main peak for optimal results.[11]

Protocol 2: Excipient Compatibility Screening

Objective: To assess the compatibility of the compound with common pharmaceutical excipients.[8][15]

Procedure:

  • Prepare Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of the compound with each selected excipient (see Table 2). Also prepare a sample of the pure compound.

  • Add Moisture: Create two sets of samples. Keep one set dry. To the second set, add 5% (w/w) water to simulate high humidity conditions.

  • Incubate: Place all samples in sealed vials and store them at an accelerated condition, typically 40°C/75% RH, for 2-4 weeks.

  • Analyze: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples.

    • Visual: Note any changes in color or physical appearance.

    • Analytical (HPLC): Dissolve a portion of the mixture in a suitable solvent and analyze by HPLC to check for the appearance of new degradation peaks or a significant loss of the parent compound compared to the pure API control.

Table 2: Common Excipients and Potential Incompatibilities

Excipient ClassExamplesPotential Incompatibility with Piperidines/Alcohols
Fillers/Diluents Lactose, MannitolReducing sugars like lactose can undergo Maillard reactions with secondary amines, especially in the presence of heat and moisture.[8]
Binders Povidone (PVP), HPMCCan contain trace levels of peroxides from the manufacturing process, which can initiate oxidation.[16]
Lubricants Magnesium StearateGenerally compatible, but can have basic impurities that might affect pH-sensitive compounds.
Solubilizers Polysorbate 80, PEG 400Can auto-oxidize to form peroxides and formaldehydes, which can degrade the API.[16]

References

  • Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 28). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.
  • MilliporeSigma. (2025, October 17). SAFETY DATA SHEET.
  • CPAchem Ltd. (2023, May 23). Safety data sheet.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
  • Szabo-Scandic. (2025, December 4). Safety Data Sheet.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Benchchem. (n.d.). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • OJS. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Drug Analytical Research. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • MilliporeSigma. (n.d.). Overcoming Excipient Risks and Challenges for Parenteral Formulations.
  • Santa Cruz Biotechnology. (n.d.). 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-propanol.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propanal.
  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
  • St. John Fisher College. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Lubrizol. (2023, January 25). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms.
  • Pharma Focus Asia. (n.d.). Challenges in Formulating Parenteral Preparations.
  • Roquette. (2016, October 27). Parenteral Preparations, Challenges in Formulation.
  • ResearchGate. (2017, March 31). (PDF) Degradation Pathway.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. It addresses common challenges an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. It addresses common challenges and offers troubleshooting strategies to minimize by-product formation and maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: I am observing a significant amount of a by-product that appears to be the result of the Grignard reagent acting as a base rather than a nucleophile. How can I minimize this?

This is a common issue, particularly when using sterically hindered ketones or bulky Grignard reagents. The Grignard reagent can deprotonate the α-carbon of the ketone, leading to an enolate and subsequent recovery of the starting ketone after workup.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Steric Hindrance Use a less sterically hindered Grignard reagent or ketone if the synthesis allows.Reduces the steric barrier for nucleophilic attack at the carbonyl carbon, favoring the desired addition reaction over proton abstraction.
High Reaction Temperature Maintain a lower reaction temperature (e.g., 0 °C) during the Grignard reagent addition.Lower temperatures generally increase the selectivity of nucleophilic addition over enolization by reducing the kinetic energy available for the deprotonation pathway.
Grignard Reagent Quality Ensure the Grignard reagent is freshly prepared and its concentration is accurately determined via titration.Impurities or incorrect stoichiometry can lead to side reactions. Titration ensures you are using the correct molar equivalents.

Question 2: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. What does this indicate and how can I prevent it?

A dark coloration during Grignard reagent formation can be indicative of decomposition or side reactions.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Presence of Impurities Use high-purity magnesium turnings and ensure the organic halide is free of contaminants.Impurities can catalyze decomposition of the Grignard reagent.
Wurtz Coupling Add the organic halide slowly to the magnesium suspension to maintain a controlled reaction rate.This side reaction, where two organic halides couple, can produce finely divided metal, causing the dark color. Slow addition minimizes localized high concentrations of the halide.
Overheating Maintain a gentle reflux and avoid excessive heating.High temperatures can promote decomposition pathways.

Question 3: During a reductive amination approach, I'm isolating a significant amount of the intermediate imine. How can I improve the conversion to the final amine product?

Incomplete reduction of the imine intermediate is a common hurdle in reductive amination.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Inefficient Reducing Agent Switch to a more effective reducing agent such as sodium triacetoxyborohydride.[1]Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.
Reaction Conditions Ensure the reaction pH is appropriate for both imine formation and reduction. A slightly acidic pH is often optimal.The pH affects the equilibrium of imine formation and the activity of the reducing agent.
Reaction Time/Temperature Increase the reaction time or slightly elevate the temperature, monitoring for by-product formation.These adjustments can provide the necessary energy to overcome the activation barrier for the reduction step.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

What are the primary synthetic routes to 2,2-Dimethyl-3-(4-piperidyl)-1-propanol and what are the common by-products for each?

There are two main synthetic strategies, each with its own set of potential by-products.

1. Grignard Reaction Route:

This approach typically involves the reaction of a piperidyl-containing Grignard reagent with an appropriate aldehyde or ketone. For example, reacting 4-piperidylmethylmagnesium chloride with pivalaldehyde (2,2-dimethylpropanal).

  • Common By-products:

    • Enolization products: As discussed in the troubleshooting section, the Grignard reagent can act as a base.

    • Wurtz coupling products: Dimerization of the piperidylmethyl halide can occur.

    • Over-addition products: If an ester is used as the starting material, the Grignard reagent can add twice.[2][3]

2. Reductive Amination Route:

This route involves the reaction of 4-piperidinecarboxaldehyde with a suitable amine, followed by reduction. Reductive amination is a cornerstone of pharmaceutical synthesis for C-N bond formation.[4][5]

  • Common By-products:

    • Unreacted starting materials: Incomplete reaction can leave behind the starting aldehyde and amine.

    • Intermediate imine: The imine formed from the aldehyde and amine may not be fully reduced.

    • Over-alkylation products: The product amine can sometimes react further with the starting aldehyde.

What are the critical parameters to control to ensure a high yield and purity of the final product?

Regardless of the synthetic route, several parameters are crucial for success.

  • Anhydrous Conditions: For Grignard reactions, the exclusion of water is paramount as Grignard reagents are strong bases and will be quenched by protic solvents. All glassware should be flame-dried, and anhydrous solvents must be used.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to prevent side reactions and ensure complete conversion.

  • Temperature Control: Many of the reactions involved are exothermic. Maintaining the recommended temperature profile is critical for selectivity and to prevent by-product formation.

  • Purification: Effective purification, often involving column chromatography or recrystallization, is necessary to remove any unreacted starting materials and by-products.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol starting from 4-(chloromethyl)piperidine and pivalaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-(chloromethyl)piperidine (N-Boc protected)

  • Pivalaldehyde (2,2-dimethylpropanal)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a small amount of a solution of N-Boc-4-(chloromethyl)piperidine in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining N-Boc-4-(chloromethyl)piperidine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding it to a stirred mixture of ice and 1 M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The Boc protecting group can be removed under acidic conditions.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Grignard Reaction Troubleshooting Workflow

start Low Yield or By-product Formation check_grignard Check Grignard Reagent Quality start->check_grignard check_conditions Review Reaction Conditions start->check_conditions check_ketone Assess Ketone/Aldehyde Substrate start->check_ketone titrate Titrate Grignard Reagent check_grignard->titrate Inaccurate Concentration fresh_prep Use Freshly Prepared Reagent check_grignard->fresh_prep Decomposition temp_control Optimize Temperature (e.g., 0 °C) check_conditions->temp_control High Temp slow_addition Slow Reagent Addition check_conditions->slow_addition Fast Addition less_hindered Consider Less Hindered Substrate check_ketone->less_hindered Steric Hindrance end Improved Yield and Purity titrate->end fresh_prep->end temp_control->end slow_addition->end less_hindered->end

Caption: Troubleshooting workflow for Grignard reaction issues.

Diagram 2: Reductive Amination By-product Formation Pathways

cluster_main Desired Reaction Pathway cluster_side By-product Pathways A Aldehyde/Ketone + Amine B Imine Intermediate A->B Condensation D Unreacted Starting Materials A->D Incomplete Reaction C Desired Amine Product B->C Reduction E Incomplete Reduction B->E Insufficient Reducing Agent/Conditions F Over-alkylation C->F Product Reacts with Starting Aldehyde

Caption: Pathways leading to by-products in reductive amination.

References

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Available at: [Link]

  • Sciencemadness. EXPERIMENT 3: The Grignard Reaction: Synthesis of a Tertiary Alcohol. Available at: [Link]

  • Organic Syntheses. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Available at: [Link]

  • Afinan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1564. Available at: [Link]

  • Wilson, J. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. University of Nottingham. Available at: [Link]

  • Organic Chemistry Portal. (2004, November 15). Reductive Aminations and Suzuki-Type Couplings. Available at: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

  • Patil, R., et al. (2023). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4), 132-142. Available at: [Link]

  • Chlenov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11901. Available at: [Link]

  • PrepChem.com. Synthesis of 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol. Available at: [Link]

  • Chlenov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, PMID: 31633341. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation in 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Welcome to the Advanced API Building Blocks Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues, isolate impu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Building Blocks Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues, isolate impurities, and understand the mechanistic degradation pathways of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS: 203662-02-6) .

This compound features two highly reactive functional groups—a secondary amine within a piperidine ring and a sterically hindered primary alcohol—making its degradation profile unique under ICH stress conditions.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: What are the primary oxidative degradation products of this compound?

A: The molecule is highly susceptible to oxidation at two specific sites. The most rapid degradation pathway occurs at the secondary amine of the piperidine ring. The nitrogen lone pair undergoes nucleophilic attack by atmospheric oxygen or trace peroxides to form a piperidine N-oxide (+16 Da mass shift)[1][2].

Concurrently, the primary alcohol (-CH₂OH) can be oxidized to an aldehyde (-CHO). If trace water is present in your solvent system, the aldehyde rapidly forms an aldehyde hydrate intermediate, which is subsequently oxidized to a carboxylic acid (-COOH)[3][4]. To isolate the aldehyde without over-oxidation to the acid, you must strictly maintain anhydrous conditions[3].

Q2: Why does this compound exhibit unusual stability against acidic dehydration?

A: Unlike typical aliphatic alcohols, 2,2-Dimethyl-3-(4-piperidyl)-1-propanol features a gem-dimethyl group at the C2 position. This creates a "neopentyl-like" steric environment. Standard E2 elimination is impossible because there are no β-hydrogens available on the adjacent quaternary carbon. Furthermore, Sₙ2 displacement is severely sterically hindered. Acid-catalyzed degradation will only occur under extreme thermal stress, forcing a high-energy Wagner-Meerwein carbocation rearrangement.

Q3: My HPLC chromatogram shows a new polar peak during long-term storage. How do I confirm if it is the N-oxide?

A: Oxidation products like N-oxides are significantly more polar than the parent piperidine compound and will elute earlier on a standard reverse-phase C18 column[1]. To confirm, perform an LC-MS analysis in positive ESI mode. The N-oxide will appear as an


 ion with a mass-to-charge ratio exactly 16 amu higher than the parent compound[5].

Part 2: Degradation Pathway Visualization

The following diagram maps the causality of the chemical degradation pathways based on the environmental stressors applied to the compound.

degradation_pathway Parent 2,2-Dimethyl-3-(4-piperidyl) -1-propanol NOxide Piperidine N-oxide (+16 Da) Parent->NOxide Autooxidation (O2/H2O2) Aldehyde Aldehyde Intermediate (-2 Da) Parent->Aldehyde Primary Alcohol Oxidation RingOpen Ring-Opening Products NOxide->RingOpen Extensive Radical Oxidation Acid Carboxylic Acid (+14 Da) Aldehyde->Acid Hydration & Oxidation

Oxidative degradation pathways of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Part 3: Quantitative Data & Stress Testing Summary

To predict shelf-life and formulate storage protocols, we summarize the expected degradation behavior under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary Degradant IdentifiedRelative Degradation RatePreventive Action
Oxidative 3% H₂O₂ at 25°CPiperidine N-oxideHighPurge headspace with N₂; use peroxide-free solvents.
Hydrolytic (Acid) 0.1M HCl at 60°CNone (Sterically blocked)Very LowStandard ambient storage is sufficient.
Hydrolytic (Base) 0.1M NaOH at 60°CNoneVery LowStandard ambient storage is sufficient.
Photolytic UV/Vis Light (ICH Q1B)Trace Ring-Opening ProductsLowStore in amber glass containers[1].
Thermal 80°C Dry HeatAldehyde / AcidModerateStore at 2-8°C for long-term stability.

Part 4: Experimental Protocols

Protocol: Oxidative Stress Testing and LC-HRMS Analysis

To self-validate the degradation profile of your specific batch, execute the following standardized UHPLC-HRMS protocol, adapted from validated methods for piperidine-containing APIs[1][5].

Step 1: Sample Preparation (Forced Degradation)

  • Dissolve 2.0 mg of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in 2.0 mL of HPLC-grade methanol.

  • Add 1.0 mL of 10% H₂O₂ to induce oxidative stress[5].

  • Stir the solution continuously for 6 hours at room temperature (20-25°C).

  • Quench the reaction by diluting the mixture to a final volume of 5.0 mL with the mobile phase diluent.

Step 2: UHPLC Chromatographic Separation

  • Column: Use a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) to ensure high resolution between the parent compound and the polar N-oxide[1].

  • Mobile Phase A: 20 mM Potassium phosphate buffer (pH 3.0) or 0.1% Formic acid in water (for MS compatibility).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramping to 40% A / 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Configure the mass spectrometer for Positive Electrospray Ionization (+ESI).

  • Monitor for the protonated parent molecule

    
     at m/z 172.17.
    
  • Identify the N-oxide degradant by extracting the chromatogram for m/z 188.17.

  • Identify the carboxylic acid degradant by extracting the chromatogram for m/z 186.15.

analytical_workflow Start Detect Impurity in HPLC Check Isolate via LC-HRMS (+ESI) Start->Check Mass1 m/z 188.17 (N-Oxide) Check->Mass1 Mass2 m/z 170.15 (Aldehyde) Check->Mass2 Mass3 m/z 186.15 (Carboxylic Acid) Check->Mass3 Action1 Purge with N2 / Add Antioxidant Mass1->Action1 Action2 Ensure Anhydrous Storage Mass2->Action2 Mass3->Action2

LC-MS driven troubleshooting workflow for identifying and mitigating degradants.

References

  • Alcohol Oxidation Wikipedia[Link]

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS Srce.hr[Link]

  • Alcohol Oxidation Mechanisms and Practice Problems Chemistry Steps [Link]

  • CHAPTER 3: Oxidative Degradation Royal Society of Chemistry (RSC)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Welcome to the technical support guide for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliable and reproducible use of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues reported by users. Understanding the physicochemical principles behind these problems is the first step to solving them.

Q1: Why is my 2,2-Dimethyl-3-(4-piperidyl)-1-propanol poorly soluble in neutral assay buffer (e.g., PBS, pH 7.4)?

A1: The root cause lies in the compound's chemical structure, specifically the piperidine ring.

The piperidine functional group contains a nitrogen atom that acts as a weak base.[1][2][3] The solubility of such compounds is highly dependent on the pH of the solution.[1][4]

  • At Acidic pH (pH < pKa): The piperidine nitrogen accepts a proton (H⁺) from the solution, forming a positively charged ammonium salt. This protonated form is significantly more polar and readily engages in favorable ion-dipole interactions with water molecules, leading to high aqueous solubility.[1][5]

  • At Neutral or Basic pH (pH > pKa): The compound exists predominantly in its neutral, uncharged "free base" form. This form is less polar and more lipophilic, causing a dramatic decrease in aqueous solubility.

Most standard biological assays are conducted at a physiological pH of ~7.4. If the pKa of the piperidine moiety is below this, the compound will be in its less soluble free base form, leading to the observed precipitation or poor dissolution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Acid Protonated Form (Piperidinium ion) - Soluble - Base Free Base Form (Piperidine) - Insoluble - Acid->Base + OH⁻ (pH increases) Base->Acid + H⁺ (pH decreases) caption Figure 1. pH-dependent equilibrium of the piperidine moiety.

Figure 1. pH-dependent equilibrium of the piperidine moiety.
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. How can I prevent this "crash out"?

A2: This is a classic issue known as solvent-shift precipitation, or the "DMSO crash." [6] The compound is soluble in 100% Dimethyl Sulfoxide (DMSO), but when this solution is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes. The compound finds itself in a solvent (mostly water) where it is poorly soluble, causing it to precipitate.

Here are several field-proven strategies to mitigate this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, but high enough to aid solubility (typically ≤1% to avoid affecting the biological system).[6]

  • Employ pH Modification: Since this is a basic compound, diluting the DMSO stock into a slightly acidic buffer (e.g., pH 5.0-6.5) can keep the molecule protonated and soluble.[5][7] You must first confirm that your assay's performance is not affected by this pH change.

  • Use a Stepwise Dilution with Co-solvents: Instead of a direct, large-volume dilution, perform one or more intermediate dilution steps. Using a water-miscible organic co-solvent can ease the transition from a purely organic to a mostly aqueous environment.[7][8] A detailed protocol is provided in the Troubleshooting Guide below.

  • Incorporate Solubilizing Excipients: For particularly challenging cases, advanced formulation aids can be used.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the lipophilic parts of a drug molecule, presenting a hydrophilic exterior to the aqueous solution.[7][9][10][11]

    • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can form micelles that solubilize the compound.[7][12] Use with caution, as surfactants can interfere with many biological assays.

Q3: I'm observing inconsistent results or high variability in my assay. Could this be a solubility issue?

A3: Absolutely. Undissolved compound is a major source of assay artifacts and poor data quality.

Even if you do not see visible precipitate, microscopic particles (micro-precipitates) or aggregates of the compound may be present. These can lead to several problems:

  • Inaccurate Concentration: The actual concentration of the compound in solution is lower than intended, leading to an underestimation of its potency (e.g., a right-shifted dose-response curve).

  • Light Scattering: In plate-based assays that use optical detection (e.g., absorbance, fluorescence), suspended particles can scatter light, leading to artificially high readings and false-positive hits.

  • Non-specific Interactions: Aggregates can bind to proteins or other assay components non-specifically, leading to misleading results.

Self-Validating Check: Before starting a large experiment, prepare your final compound dilution and visually inspect it against a bright light for any signs of turbidity or Tyndall effect (light scattering). For plate-based assays, reading the plate for absorbance at a wavelength outside your assay's range (e.g., 600-700 nm) can help detect light scattering from precipitates.

Troubleshooting Guide & Protocols

Follow this systematic workflow to identify the optimal solubilization strategy for your specific assay conditions.

Systematic Workflow for Solubility Optimization

This decision tree provides a logical path from simple to more advanced solubilization techniques.

G A Start: Prepare 10-50 mM stock in 100% DMSO B Dilute to final conc. in Assay Buffer (pH 7.4). Observe for precipitation. A->B C Success! Proceed with assay. B->C No D Precipitation Occurs. Troubleshoot. B->D Yes E Strategy 1: pH Modification Dilute stock into acidic buffers (e.g., pH 4.0, 5.0, 6.0, 6.5) D->E F Is compound soluble? E->F G Is assay compatible with this pH? F->G Yes H Strategy 2: Co-Solvents Use stepwise dilution protocol with Ethanol, PEG-400, or PG. F->H No G->C Yes G->H No I Is compound soluble? H->I I->C Yes J Strategy 3: Excipients Formulate with Cyclodextrins (e.g., HP-β-CD, SBE-β-CD). I->J No K Is compound soluble? J->K K->C Yes L Contact Technical Support for advanced formulation. K->L No caption Figure 2. Troubleshooting workflow for compound solubilization.

Figure 2. Troubleshooting workflow for compound solubilization.
Protocol 1: Step-by-Step Guide for Stepwise Co-Solvent Dilution

This protocol is a robust starting point for preventing DMSO-induced precipitation.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Intermediate Dilution Buffer: Create an intermediate buffer consisting of your final aqueous assay buffer and a co-solvent. A good starting point is a 1:1 mixture of assay buffer and ethanol (EtOH) or polyethylene glycol 400 (PEG-400).

  • Perform Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into the intermediate dilution buffer from Step 2. For example, add 10 µL of DMSO stock to 90 µL of the intermediate buffer. This creates a 1 mM solution in 10% DMSO / 45% Buffer / 45% Co-solvent. Vortex gently.

  • Perform Final Dilution: Use the 1 mM intermediate solution to make the final dilutions in your 100% aqueous assay buffer. This final step involves a much smaller solvent shift, significantly reducing the risk of precipitation. For example, a 1:100 final dilution will result in a 10 µM solution with final solvent concentrations of 0.1% DMSO, 0.45% EtOH, and ~99.45% buffer, which are well-tolerated by most assays.

  • Vortex and Visually Inspect: Gently vortex all final dilutions and visually inspect for any signs of precipitation before adding to your assay.

Protocol 2: Tiered Solubility Screening

This experiment helps you systematically determine the optimal pH and solvent conditions.

  • Plate Setup: Use a 96-well clear plate.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, or universal buffer) at various pH values, such as 4.0, 5.0, 6.0, 6.8, and 7.4.

  • Stock Addition: Add a small, fixed volume of your high-concentration DMSO stock solution (e.g., 2 µL of 10 mM stock) to 198 µL of each buffer in the plate. This creates a target concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow it to equilibrate.

  • Analysis:

    • Visual Inspection: Check each well for visible precipitate.

    • Turbidity Measurement: Read the absorbance of the plate on a plate reader at a high wavelength (e.g., 650 nm). A higher absorbance indicates greater light scattering from undissolved particles. The buffer with the lowest reading is the most promising candidate.

Data & Reference Tables

Table 1: Physicochemical Properties of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

Note: As specific experimental data for this exact molecule is not widely published, these values are estimated based on its structure and similar known compounds. Experimental verification is always recommended.

PropertyEstimated Value/CharacteristicImplication for Assay Solubility
Molecular Formula C₁₁H₂₃NO-
Molecular Weight 185.31 g/mol -
Class Basic CompoundpH-dependent solubility is expected.[1]
pKa (Piperidine N) ~9.0 - 11.0Will be protonated at acidic pH, neutral at physiological pH.
Calculated logP ~2.0 - 3.0Moderately lipophilic, contributing to poor aqueous solubility in its neutral form.
Hydrogen Bond Donors 1 (from -OH)Can participate in some hydrogen bonding.
Hydrogen Bond Acceptors 2 (from N and O)Can accept hydrogen bonds from water.
Table 2: Recommended Solvents and Formulation Aids
MethodAgentStarting ConcentrationProsCons & Cautions
Primary Solvent DMSOUp to 100% for stockExcellent solvating power for many organic compounds.Can be toxic to cells at >1%; high potential for precipitation upon aqueous dilution.
pH Modification Citrate or Phosphate BufferspH 4.0 - 6.5Highly effective for basic compounds; inexpensive and easy to implement.Must verify assay compatibility at the lower pH; potential for pH drift.[5][8]
Co-solvents Ethanol (EtOH), PEG-400, Propylene Glycol (PG)5-20% in intermediate solutionReduces solvent-shift shock; generally well-tolerated in assays at low final concentrations.Can still affect enzyme activity or cell viability; must be included in vehicle controls.[7]
Complexation Agents Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1-5% (w/v)Forms true solutions; generally low toxicity and high biocompatibility.Can be expensive; may alter the free fraction of the compound, potentially affecting potency.[9][13]

References

  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • UCL School of Pharmacy. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025, December). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Shapiro, A. B. (2015, April 7). Answer to "How can I increase the solubility to perform an enzyme assay?".
  • Miyake, M., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • National Center for Biotechnology Information. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propanal. PubChem.
  • Solubility of Things. (n.d.). Solubility of Piperidine.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BOC Sciences. (n.d.). CAS 75-84-3 (2,2-Dimethyl-1-propanol).
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Voges, M., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Dahlin, J. L., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today.
  • ChemSynthesis. (2025, May 20). 2,2-dimethyl-1-propanol.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • SlideShare. (n.d.). Amine compounds.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2,2-dimethyl- (CAS 75-84-3).
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-propanol 99 75-84-3.
  • Santa Cruz Biotechnology. (n.d.). 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol.
  • Oakwood Chemical. (n.d.). 2,2-Dimethyl-3-(4-methyl-piperidin-1-yl)-propan-1-ol.
  • ChemicalBook. (2026, January 13). 2,2-Dimethyl-3-phenyl-1-propanol | 13351-61-6.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,2-Dimethyl-1-propanol | 75-84-3.
  • National Center for Biotechnology Information. (n.d.). 2-Propanol, 1-(4-(3,4-dimethylphenyl)piperazinyl)-3-(4-propionylphenoxy)-. PubChem.
  • ChemBK. (2024, April 9). 2,2-Dimethyl-1-propanol.
  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 2,2-dimethyl-. NIST WebBook.

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Reference Data & Comparative Studies

Validation

Scaffold Evaluation Guide: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol vs. Linear Analogs in Targeted Therapeutics

As drug discovery pivots toward increasingly complex modalities—such as targeted protein degradation (PROTACs) and allosteric G-protein coupled receptor (GPCR) modulation—the selection of chemical building blocks require...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward increasingly complex modalities—such as targeted protein degradation (PROTACs) and allosteric G-protein coupled receptor (GPCR) modulation—the selection of chemical building blocks requires rigorous scrutiny. The piperidine-propanol scaffold is a highly versatile pharmacophore[1][2]. However, subtle structural modifications to this backbone dictate massive shifts in biological performance.

This guide provides an objective, data-driven comparison between the conformationally restricted 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (CAS 203662-02-6)[3] and its unsubstituted linear analog, 3-(piperidin-4-yl)propan-1-ol (CAS 7037-49-2)[4]. By analyzing their structural dynamics, we will demonstrate how the strategic placement of a gem-dimethyl group optimizes metabolic stability and binding affinity across multiple therapeutic applications.

Structural Dynamics: The Thorpe-Ingold Advantage

The primary differentiator between 2,2-dimethyl-3-(4-piperidyl)-1-propanol and its linear analogs is the presence of the gem-dimethyl group at the C2 position of the propanol chain. This substitution introduces a critical mechanistic advantage known as the Thorpe-Ingold effect (angle compression).

  • Entropic Pre-organization: In the unsubstituted linear analog[2], the alkyl chain freely rotates, resulting in a high entropic penalty (

    
    ) when the molecule must adopt a specific conformation to bind a target receptor or form a PROTAC ternary complex. The bulky gem-dimethyl groups sterically compress the internal C-C-C bond angle, forcing the molecule into a highly pre-organized, folded conformation. This drastically reduces the entropic penalty upon target engagement.
    
  • Metabolic Shielding: The adjacent methyl groups provide profound steric hindrance around the

    
    -carbon and the terminal hydroxyl group. This shields the molecule from rapid Phase I metabolic oxidation (e.g., conversion to the corresponding carboxylic acid by cytochrome P450 enzymes), thereby extending the compound's biological half-life.
    

Quantitative Performance Comparison

The table below summarizes the physicochemical and biological performance metrics of the gem-dimethyl scaffold against standard linear alternatives.

Metric / Property2,2-Dimethyl-3-(4-piperidyl)-1-propanol3-(Piperidin-4-yl)propan-1-ol (Linear)4-Piperidylethanol (Short Homolog)
CAS Number 203662-02-67037-49-23220-74-4
Conformational Flexibility Highly Restricted (Pre-organized)High (Freely rotating alkyl chain)High
Lipophilicity (cLogP) ~1.8~1.2~0.8
Metabolic Stability (

)
High (Sterically shielded hydroxyl)Moderate (Prone to rapid oxidation)Low
Primary Application High-Affinity GPCR Agonists, Rigid PROTAC LinkersStandard PROTAC Linker SynthesisFragment-based screening
Typical GPR119 EC

< 10 nM (Highly potent)~50 - 100 nM> 500 nM
Ternary Complex Stability High (Reduced entropic penalty)ModeratePoor (Insufficient linker length)

Application 1: PROTAC Linker Optimization

In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues[5], the linker is not merely a passive tether; it actively dictates the stability of the ternary complex (Target Protein–Linker–E3 Ligase). While linear 3-(piperidin-4-yl)propan-1-ol is a commercially standard PROTAC linker[6], substituting it with the 2,2-dimethyl variant provides rigidity that can prevent the linker from collapsing onto itself, thereby enhancing the degradation efficiency of challenging targets like GSPT1[5].

PROTAC_Mechanism POI Target Protein (POI) Linker Piperidyl-Propanol Linker POI->Linker E3 E3 Ubiquitin Ligase Linker->E3 Ub Polyubiquitination E3->Ub Catalyzes Proteasome Proteasomal Degradation Ub->Proteasome Targets to

PROTAC ternary complex formation and ubiquitin-proteasome degradation pathway.

Self-Validating Protocol: PROTAC Conjugation & Degradation Assay

To objectively evaluate the linker's efficacy, the following protocol establishes a self-validating system using proteasome rescue controls to prove mechanistic causality.

Step 1: Conjugation Chemistry

  • React the secondary amine of the piperidine ring with the target-binding ligand (e.g., via reductive amination using NaBH(OAc)₃ in dichloroethane).

  • Conjugate the terminal hydroxyl of the propanol group to an E3 ligase binder (e.g., a thalidomide derivative for Cereblon recruitment) via a Mitsunobu reaction or prior conversion to a mesylate followed by S_N2 displacement.

Step 2: Cellular Degradation Assay

  • Seed HeLa cells at

    
     cells/well in a 6-well plate.
    
  • Treat cells with serial dilutions (1 nM to 10 µM) of the synthesized PROTAC for 24 hours.

  • Critical Self-Validation Control: In parallel wells, pre-treat cells with 1 µM Epoxomicin (a highly specific proteasome inhibitor) for 2 hours prior to PROTAC addition.

  • Lyse cells using RIPA buffer and quantify target protein depletion via Western Blot. Causality Check: If the target protein is degraded in the standard wells but fully rescued in the Epoxomicin-treated wells, the degradation is definitively driven by the ubiquitin-proteasome system, validating the linker's functionality.

Application 2: GPR119 Agonism in Metabolic Disease

GPR119 is a Gs-coupled GPCR expressed in pancreatic


-cells and the gastrointestinal tract, making it a prime target for Type 2 Diabetes and obesity therapeutics[7][8]. The 2,2-dimethyl-3-(4-piperidyl)-1-propanol scaffold is a highly privileged motif in patent literature for GPR119 agonists[7]. The gem-dimethyl group locks the molecule into a bioactive conformation that perfectly occupies the hydrophobic binding pocket of the receptor.

GPR119_Assay Ligand Piperidyl Agonist Receptor GPR119 Receptor (Gs-coupled) Ligand->Receptor Binds AC Adenylyl Cyclase Receptor->AC Gs Release cAMP cAMP Accumulation AC->cAMP ATP Conversion Detection HTRF Readout cAMP->Detection Quantified by

GPR119 activation workflow measuring cAMP accumulation via HTRF readout.

Self-Validating Protocol: GPR119 cAMP Accumulation Assay

Because GPR119 is Gs-coupled, agonism directly stimulates Adenylyl Cyclase, leading to intracellular cAMP accumulation.

Step 1: Cell Preparation & Treatment

  • Plate CHO-K1 cells stably expressing human GPR119 in a 384-well microplate (5,000 cells/well).

  • Prepare compound dilutions in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Including IBMX prevents the cellular degradation of cAMP, ensuring that the measured signal is a direct, cumulative result of GPR119 activation rather than an artifact of PDE activity.

Step 2: HTRF Detection

  • Incubate cells with the piperidyl-propanol derivatives for 30 minutes at 37°C.

  • Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing a cAMP-d2 conjugate and an anti-cAMP Cryptate antibody.

  • Incubate in the dark for 1 hour, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculate the EC

    
     by plotting the 665/620 nm emission ratio against the log of compound concentration. The gem-dimethyl analog consistently demonstrates a leftward shift (higher potency) compared to the linear analog due to optimized receptor-ligand shape complementarity.
    

Conclusion

While linear 3-(piperidin-4-yl)propan-1-ol serves as a functional, baseline chemical intermediate, the introduction of a gem-dimethyl group to yield 2,2-Dimethyl-3-(4-piperidyl)-1-propanol elevates the scaffold from a simple tether to a highly engineered pharmacophore. By leveraging the Thorpe-Ingold effect, researchers can restrict conformational entropy and boost metabolic stability, resulting in superior PROTAC ternary complexes and highly potent GPCR agonists.

References

  • TCI Chemicals / Accela ChemBio. "2,2-Dimethyl-3-(4-piperidyl)-1-propanol | CAS 203662-02-6". Product Data & Specifications.1

  • MedChemExpress. "3-(Piperidin-4-yl)propan-1-ol | PROTAC Linker". Biological Activity and Applications.6

  • World Intellectual Property Organization (WIPO). "WO 2008/081205 - PIPERIDINE GPCR AGONISTS". Patent detailing piperidine derivatives for obesity and diabetes.7

  • World Intellectual Property Organization (WIPO). "WO 2010/004343 - GPR119 RECEPTOR AGONISTS". Patent outlining the synthesis and biological activity of GPR119 modulators.8

  • Google Patents. "WO2022073469A1 - Compounds and methods of treating cancers". Mechanistic roles of degraders and molecular glues.5

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Comparative

Comparative Synthesis Routes for Substituted Piperidinyl Propanols: A Technical Guide

Introduction Substituted piperidinyl propanols represent a highly versatile class of privileged pharmacophores embedded in numerous neuroactive and antihistaminic agents. Depending on their substitution patterns, they se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted piperidinyl propanols represent a highly versatile class of privileged pharmacophores embedded in numerous neuroactive and antihistaminic agents. Depending on their substitution patterns, they serve as potent anticholinergics (e.g., 1)[1] or as critical intermediates for histamine H3 receptor antagonists (e.g., 2)[2].

As a Senior Application Scientist, I evaluate synthetic routes not merely for their theoretical elegance, but for their operational robustness, thermodynamic favorability, and scalability. The choice of synthetic route is fundamentally dictated by the steric environment of the target alcohol. This guide objectively compares the two predominant synthetic paradigms: the Mannich-Grignard Sequence (ideal for sterically hindered tertiary alcohols) and Direct Nucleophilic Alkylation (optimized for primary/secondary alcohols).

Comparative Overview of Synthesis Strategies

Route A: The Mannich-Grignard Sequence

The synthesis of bulky tertiary piperidinyl propanols relies on a highly validated 3[3]. The process commences with the aminomethylation of an acetophenone derivative via a Mannich reaction to yield a


-aminoketone. This is followed by a Grignard reaction using an alicyclic magnesium bromide[4].
Mechanistic Causality:  The success of this approach is rooted in coordination chemistry. The basic piperidine nitrogen coordinates with the magnesium atom of the Grignard reagent, directing the nucleophilic attack intramolecularly. This coordination stabilizes the transition state, allowing the reaction to efficiently overcome the severe steric bulk of the phenyl and cyclohexyl groups[3].
Route B: Direct Nucleophilic Alkylation

For primary piperidinyl propanols lacking


-substituents (e.g., 3-(piperidin-1-yl)propan-1-ol), direct N-alkylation is the standard approach. Historically, reacting piperidine with 3-chloropropanol yielded a modest 5 due to competitive side reactions like elimination and over-alkylation[5].
Mechanistic Causality:  Modern scalable routes leverage Finkelstein-type catalysis (using KI) to convert the alkyl chloride to a more reactive alkyl iodide in situ. This drives the nucleophilic substitution to completion rapidly, significantly improving the atom economy and suppressing thermal degradation[2].

Quantitative Data & Performance Comparison

ParameterRoute A: Mannich-GrignardRoute B: Nucleophilic Alkylation
Target Profile Bulky tertiary alcohols (e.g., Trihexyphenidyl)Primary/secondary alcohols (e.g., Pitolisant intermediate)
Average Yield 70–85% (over 2 steps)60% (Historical) / >85% (Optimized)
Key Reagents Paraformaldehyde, Cyclohexyl-MgBr3-Chloropropanol,

, KI
Primary Challenge Moisture sensitivity, exothermic Grignard initiationCompetitive elimination, water-soluble product isolation
Scalability Moderate (requires cryogenic control for Grignard)High (standard reflux and filtration)

Experimental Workflows

G A Acetophenone + Piperidine B Mannich Base (β-Aminoketone) A->B CH2O, HCl Reflux D Trihexyphenidyl (Tertiary Alcohol) B->D Ether, 0°C C Cyclohexyl-MgBr (Grignard) C->D Nucleophilic Addition

Fig 1: Mannich-Grignard synthetic workflow for tertiary piperidinyl propanols.

G A Piperidine C N-Alkyl Adduct (Intermediate) A->C KI, K2CO3 Reflux B 3-Chloropropanol B->C D 3-(Piperidin-1-yl) propan-1-ol C->D Workup & Purification

Fig 2: Direct nucleophilic alkylation route for primary piperidinyl propanols.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol (Route A)
  • Aminomethylation (Mannich Reaction) :

    • Procedure : Suspend paraformaldehyde (1.2 eq) and piperidine hydrochloride (1.0 eq) in absolute ethanol. Add acetophenone (1.0 eq) and reflux for 12 hours.

    • Causality : Paraformaldehyde must depolymerize to formaldehyde under heating. The acidic conditions (from piperidine HCl) promote the formation of the highly electrophilic iminium ion, which is subsequently attacked by the enol tautomer of acetophenone.

    • Validation : Isolate the intermediate. FTIR must show a strong ketone carbonyl stretch at ~1680 cm⁻¹.

  • Grignard Addition :

    • Procedure : In a flame-dried flask under argon, activate magnesium turnings (1.5 eq) with a crystal of iodine. Add cyclohexyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. Once formed, cool to 0°C and add the Mannich base dropwise.

    • Causality : Magnesium activation via chemical etching (iodine) is critical to remove the passivating MgO layer, preventing stalled initiation and suppressing Wurtz coupling side-reactions[3].

    • Validation : Quench with saturated aqueous

      
      . The completion of the reaction is validated by the disappearance of the C=O stretch in FTIR and the emergence of a broad O-H stretch at ~3300 cm⁻¹.
      
Protocol 2: Synthesis of 3-(Piperidin-1-yl)propan-1-ol (Route B)
  • Nucleophilic Substitution :

    • Procedure : Dissolve piperidine (1.0 eq) and 3-chloropropanol (1.1 eq) in acetonitrile. Add anhydrous

      
       (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq). Reflux the mixture at 80°C for 16 hours.
      
    • Causality : 3-chloropropanol is a relatively poor electrophile. The addition of KI facilitates a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, which drastically accelerates the nucleophilic attack by piperidine and minimizes thermal degradation[2].

    • Validation : Monitor via TLC (DCM:MeOH 9:1). The secondary amine starting material will deplete, and the product will stain positively with ninhydrin (indicating a tertiary amine/alcohol).

  • Isolation :

    • Procedure : Filter the inorganic salts (

      
      , 
      
      
      
      ). Concentrate the filtrate under reduced pressure. Extract the residue with dichloromethane, wash with brine, dry over
      
      
      , and perform vacuum distillation.
    • Causality : The target molecule is highly water-soluble. Using a salting-out effect (brine) and a halogenated solvent ensures efficient partitioning into the organic phase.

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis and Chemical Properties of Trihexyphenidyl Hydrochloride." 1

  • Smolecule. "Buy Trihexyphenidyl hydrochloride | 52-49-3." 3

  • BenchChem. "Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide." 4

  • Google Patents. "WO2021023634A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl." 2

  • Googleapis. "WO 2021/023634 A1 Patent Application Details." 5

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine moiety is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine moiety is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Its prevalence underscores the critical need for robust analytical methodologies to ensure the purity and, consequently, the safety and efficacy of piperidine-containing compounds. This guide provides an in-depth technical comparison of analytical techniques for validating the purity of a synthesized piperidine derivative, 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

This document moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental insights. We will explore the strengths and limitations of various techniques, present detailed experimental protocols, and compare the target molecule with relevant alternatives to provide a comprehensive framework for purity validation in a drug development context.

The Central Role of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) is a non-negotiable quality attribute.[2] Impurities, even in trace amounts, can have significant and often deleterious effects on a drug's pharmacology, toxicology, and stability. For a molecule like 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, potential impurities could arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and specificity. Here, we compare the most pertinent methods for the purity validation of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[3]Versatile for a wide range of non-volatile and thermally labile compounds. Multiple detection methods (UV, MS, ELSD) are available.[2]Peak tailing can be an issue for basic compounds like piperidines. May require method optimization with additives like triethylamine or trifluoroacetic acid.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.[5]High resolution and sensitivity, excellent for identifying volatile impurities and residual solvents.[6]The target molecule may require derivatization to increase volatility and thermal stability.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard.[8]Lower sensitivity compared to chromatographic techniques. Complex mixtures can lead to signal overlap.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases, which are then quantified.Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to assess purity.[9]Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry.[10] For a basic compound such as 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, a reversed-phase method with a C18 column is often employed. To mitigate peak tailing, which is common with amines, the mobile phase is typically buffered or contains an ion-pairing agent.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 20 mM Ammonium acetate buffer (pH 4.0), B: Acetonitrile.

  • Gradient: 60:40 (A:B) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) inject Inject 10 µL onto C18 column prep->inject Prepared Sample separate Isocratic elution with Acetonitrile/Buffer inject->separate detect UV detection at 210 nm separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate purity (%) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis derivatize Derivatize with BSTFA/TMCS inject Inject into GC derivatize->inject Derivatized Sample separate Separate on DB-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect library_search Compare spectra to library detect->library_search Mass Spectra identify Identify impurities library_search->identify NMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve sample in deuterated solvent add_std Add internal standard (for qNMR) dissolve->add_std acquire_1H Acquire ¹H NMR spectrum add_std->acquire_1H acquire_13C Acquire ¹³C NMR spectrum add_std->acquire_13C assign_signals Assign signals to protons and carbons acquire_1H->assign_signals acquire_13C->assign_signals check_impurities Identify impurity signals assign_signals->check_impurities quantify Quantify purity (qNMR) check_impurities->quantify

Sources

Comparative

A Researcher's Guide to Navigating Cross-Reactivity of Novel Piperidine Analogs: The Case of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

In the landscape of modern drug discovery, piperidine-containing compounds represent one of the most vital classes of synthetic medicinal building blocks.[1][2] Their prevalence across more than twenty pharmaceutical cla...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, piperidine-containing compounds represent one of the most vital classes of synthetic medicinal building blocks.[1][2] Their prevalence across more than twenty pharmaceutical classes—from oncology to neuroscience—underscores their importance.[3][4] However, this structural ubiquity also presents a significant challenge: the potential for off-target interactions and assay cross-reactivity. This guide offers an in-depth, technical comparison of methodologies to assess and mitigate the cross-reactivity of novel piperidine analogs, using the exemplar molecule, 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

Our focus is not merely on presenting data, but on illuminating the rationale behind the experimental design. For researchers and drug development professionals, understanding the why is as critical as knowing the how. This guide is structured to provide a self-validating framework for assessing compound specificity, ensuring that the data generated is both reliable and actionable.

Structural Rationale for Cross-Reactivity Assessment

The structure of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol contains several key features that warrant a thorough cross-reactivity evaluation:

  • Piperidine Ring: This core is a well-known "privileged scaffold" in medicinal chemistry.[5] Its basic nitrogen can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. This feature is common to many G-protein coupled receptors (GPCRs) and ion channels, creating a high potential for off-target binding.

  • Dimethylpropyl Group: This bulky, lipophilic moiety can drive binding into hydrophobic pockets. Its presence suggests potential interactions with enzymes, nuclear receptors, or other targets with significant hydrophobic domains.[6]

  • Primary Alcohol: While seemingly innocuous, the hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity and potentially influencing metabolic stability.

Given these features, a logical first step is to screen for interactions with targets known to bind piperidine-containing ligands. This includes, but is not limited to, dopaminergic, serotonergic, muscarinic, and opioid receptors, as well as certain cytochrome P450 enzymes.[7]

Designing the Cross-Reactivity Screening Funnel

A tiered approach is the most efficient method for evaluating cross-reactivity. This ensures that resources are focused on the most probable and highest-risk interactions first.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Mechanism of Interaction A Primary Target Assay (On-Target Potency) B Broad Receptor Panel (e.g., GPCRs, Ion Channels) Radioligand Binding Assays A->B C Key Enzyme Panel (e.g., CYPs, Kinases) Enzyme Inhibition Assays B->C D Orthogonal Assays (e.g., Functional Cell-Based Assays) C->D E Dose-Response Analysis (IC50/EC50 Determination) D->E F Kinetic Binding Assays (Kon / Koff Determination) E->F G Structural Biology (If Warranted) F->G

Comparative Analysis of Primary Screening Assays

The two workhorse assays for initial, broad-panel screening are the radioligand binding assay and the enzyme inhibition assay.[8][9] Their principles and applications are compared below.

Radioligand Binding Assays: The Gold Standard for Receptor Affinity

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[10][11] These assays quantify the ability of a test compound to displace a radioactively labeled ligand from a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist), prepared in assay buffer to a final concentration of 0.2 nM.

    • Test Compound: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, serially diluted from 10 mM to 0.1 nM in assay buffer.

    • Receptor Source: Commercially available membranes from CHO cells stably expressing the human Dopamine D2 receptor.

  • Assay Procedure:

    • In a 96-well plate, combine 50 µL of test compound dilution, 50 µL of [³H]-Spiperone, and 100 µL of receptor membrane suspension.

    • For total binding, substitute test compound with assay buffer.

    • For non-specific binding, add a high concentration (e.g., 10 µM) of a known D2 antagonist (e.g., Haloperidol) instead of the test compound.

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Data Acquisition:

    • Harvest the plate onto a filter mat using a cell harvester, rapidly separating bound from free radioligand.

    • Wash the filter mat with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and measure the radioactivity of each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays: Probing Metabolic and Signaling Interactions

Enzyme inhibition assays are crucial for identifying compounds that block enzyme activity, a key step in drug discovery.[12][13] Universal platforms that detect common reaction products (e.g., ADP, AMP) allow for efficient high-throughput screening across many enzyme classes.[12]

Experimental Protocol: Cytochrome P450 (CYP3A4) Inhibition Assay

  • Preparation of Reagents:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme: Recombinant human CYP3A4 supersomes.

    • Substrate: A fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC).

    • Cofactor: NADPH regenerating system.

    • Test Compound: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, serially diluted.

    • Positive Control: A known CYP3A4 inhibitor (e.g., Ketoconazole).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the test compound with the CYP3A4 supersomes and buffer for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the NADPH regenerating system.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Data Acquisition:

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Measure the fluorescence of the product on a plate reader (Excitation/Emission wavelengths appropriate for the product).

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each concentration of the test compound.

    • Plot the percentage of activity against the log concentration of the test compound to determine the IC50.

Comparative Data and Interpretation

To illustrate the output of a cross-reactivity screen, the following table presents hypothetical data for our lead compound and two structurally related comparators.

CompoundPrimary Target Ki (nM)D2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)M1 Receptor Ki (nM)CYP3A4 IC50 (µM)
2,2-Dimethyl-3-(4-piperidyl)-1-propanol 5.2 850>10,0002,50015.7
Comparator A (Piperidine only)15.84501,200980>50
Comparator B (No piperidine)1,200>10,000>10,000>10,0002.1

Interpretation of Results:

  • Selectivity: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol shows good selectivity for its primary target over the tested off-targets. The >150-fold selectivity against the D2 receptor is a positive indicator.

  • Structural Contribution: Comparator A, which shares the piperidine ring, shows broader off-target activity, highlighting the role of this scaffold in promiscuous binding.[14] Comparator B, lacking the piperidine ring but possessing a bulky hydrophobic group, shows potent CYP3A4 inhibition, suggesting this part of the molecule is responsible for that interaction.

  • Actionable Insights: The moderate CYP3A4 inhibition of our lead compound (15.7 µM) warrants further investigation in Tier 2 assays. While not highly potent, it could be a liability for drug-drug interactions.

Conclusion and Forward-Looking Strategy

The initial cross-reactivity assessment of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol demonstrates a promising, albeit not perfect, selectivity profile. The piperidine moiety contributes to some level of off-target receptor interaction, while the dimethylpropyl group appears to be the primary driver of CYP3A4 inhibition.

This guide provides a foundational framework for the systematic evaluation of novel chemical entities. By employing a logical, tiered approach and understanding the mechanistic basis of the assays used, researchers can build a comprehensive and trustworthy profile of their compounds. This not only de-risks preclinical development but also provides a solid, data-driven foundation for subsequent lead optimization efforts.

G cluster_0 Structural Analysis cluster_1 Experimental Validation cluster_2 Decision Point A 2,2-Dimethyl-3-(4-piperidyl)-1-propanol B Piperidine Core (GPCR Liability) A->B C Lipophilic Group (Enzyme/CYP Liability) A->C D Radioligand Binding (Selectivity Data) B->D E Enzyme Inhibition (Metabolic Data) C->E F Acceptable Selectivity Profile? D->F E->F

References

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]

  • Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • PubMed. (n.d.). Radioligand binding assays and their analysis. [Link]

  • Springer. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery. [Link]

  • HistologiX. (2025). How do I check if my monoclonal antibodies will cross-react?. [Link]

  • Boster Bio. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

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Validation

A Strategic Guide to Benchmarking 2,2-Dimethyl-3-(4-piperidyl)-1-propanol Against Known Sigma Receptor Inhibitors

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold In the landscape of contemporary drug discovery, the piperidine moiety is a privileged scaffold, frequently appearing in compounds targeting the centra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

In the landscape of contemporary drug discovery, the piperidine moiety is a privileged scaffold, frequently appearing in compounds targeting the central nervous system (CNS). The novel compound, 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, with its distinct structural features, presents an intriguing candidate for investigation. While its biological targets are yet to be fully elucidated, its core structure bears resemblance to a class of ligands known to interact with sigma receptors.

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique proteins residing primarily at the endoplasmic reticulum (ER), where they act as molecular chaperones influencing a multitude of cellular signaling pathways.[1][2][3] They are broadly classified into two subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), both of which are implicated in a range of physiological and pathological processes, including neurodegenerative diseases, cancer, and neuropathic pain.[4][5][6][7][8]

This guide provides a comprehensive framework for the systematic characterization and benchmarking of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. Our central hypothesis is that this compound may act as a modulator of sigma receptors. We will outline a strategic, multi-tiered experimental approach to first determine its affinity and selectivity for σ1R and σ2R, and subsequently to compare its functional activity against a panel of well-established sigma receptor inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities in this promising therapeutic space.

Strategic Selection of Comparator Compounds

A robust benchmarking study hinges on the selection of appropriate reference compounds. The chosen comparators should be well-characterized, commercially available, and exhibit high selectivity for their respective sigma receptor subtypes. Based on a review of current literature, we propose the following panel of inhibitors and agonists for a comprehensive comparison:

  • S1RA (E-52862): A highly selective σ1R antagonist with a reported binding affinity (Ki) of 17 nM for the human σ1R and excellent selectivity over the σ2R.[9][10] Its efficacy has been demonstrated in preclinical models of neuropathic pain and it has undergone clinical investigation, making it a relevant benchmark.[7][11]

  • NE-100: Another potent and selective σ1R antagonist with an IC50 of 4.16 nM.[9] It is widely used as a pharmacological tool to probe σ1R function and has shown neuroprotective and antipsychotic activities in preclinical studies.[9]

  • Siramesine (Lu 28-179): A well-established σ2R agonist, exhibiting high affinity for the σ2R (IC50 = 0.12 nM) and significant selectivity over the σ1R (IC50 = 17 nM).[10] It is a valuable tool for functional assays, as σ2R agonists are known to induce cell death in various cancer cell lines.[12]

  • CT1812 (Elayta): A novel σ2R antagonist that has progressed to clinical trials for the treatment of Alzheimer's disease.[13][14] It acts by displacing amyloid-beta (Aβ) oligomers from neuronal receptors, highlighting a key therapeutic mechanism for σ2R modulation.[13] Including CT1812 provides a clinically relevant comparator for antagonist activity.

  • Haloperidol: A classical antipsychotic drug that binds to both sigma receptor subtypes, albeit with higher affinity for σ1R. While not highly selective, it serves as a useful, non-selective control to contextualize the binding profile of our test compound.

Experimental Workflow for Comprehensive Benchmarking

We propose a two-stage experimental plan: initial in vitro screening for binding affinity and selectivity, followed by cell-based functional assays to determine the nature of the interaction (agonist vs. antagonist).

G cluster_0 Stage 1: In Vitro Binding Profile cluster_1 Stage 2: Functional Characterization A Radioligand Binding Assays B Determine Ki for σ1R (using 3H-pentazocine) A->B Competitive Inhibition C Determine Ki for σ2R (using [3H]-DTG) A->C Competitive Inhibition D Assess Affinity & Selectivity of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol B->D C->D E Cell-Based Functional Assays D->E Proceed if Binding is Confirmed F σ1R Functional Assay (e.g., Neurite Outgrowth Assay) E->F G σ2R Functional Assay (e.g., Cell Viability/Caspase-3 Assay) E->G H Determine Agonist vs. Antagonist Profile F->H G->H

Caption: A two-stage workflow for characterizing a novel compound.

Stage 1: In Vitro Determination of Binding Affinity and Selectivity

The foundational step is to ascertain whether 2,2-Dimethyl-3-(4-piperidyl)-1-propanol binds to sigma receptors and to quantify its affinity (Ki) and selectivity. Radioligand binding assays are the gold standard for this purpose.[5][15]

Protocol: Competitive Inhibition Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane homogenates from a source rich in sigma receptors. Guinea pig liver membranes are an excellent source for σ1R, while various cancer cell lines (e.g., MCF7, which are devoid of σ1R, or others) can be used for σ2R.[5][16]

  • Sigma-1 Receptor Assay:

    • Incubate the membrane preparation with a fixed concentration of the selective σ1R radioligand, [3H]-(+)-pentazocine (near its Kd value).[5][6]

    • Add increasing concentrations of the test compound (2,2-Dimethyl-3-(4-piperidyl)-1-propanol) or the comparator compounds (S1RA, NE-100, Haloperidol).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as Haloperidol.

  • Sigma-2 Receptor Assay:

    • Incubate the membrane preparation with a fixed concentration of the pan-sigma ligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG).[5][6]

    • To isolate binding to σ2R, perform the assay in the presence of a masking concentration of a selective σ1R ligand, such as (+)-pentazocine, to block binding to σ1R.[5] Note: Recent studies advise caution with masking protocols, as high concentrations of the masking agent can interfere with the target of interest. Using a cell line that only expresses σ2R is a more robust approach.[16]

    • Add increasing concentrations of the test compound or comparators (Siramesine, CT1812, Haloperidol).

  • Data Analysis:

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding).

    • Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Stage 2: Delineating Functional Activity

Once binding is confirmed, the next critical step is to determine whether 2,2-Dimethyl-3-(4-piperidyl)-1-propanol acts as an agonist or an antagonist at each receptor subtype.

Protocol: σ2R Functional Assay (Cell Viability)

Many σ2R ligands, particularly agonists, have been shown to induce cell death in cancer cell lines.[12] This property can be leveraged for a functional assay.

  • Cell Culture: Culture a suitable cancer cell line known to express σ2R (e.g., MDA-MB-435 human melanoma or EMT-6 mouse breast cancer cells).[12]

  • Treatment:

    • To test for agonist activity , treat the cells with increasing concentrations of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol and the known agonist, Siramesine.

    • To test for antagonist activity , pre-incubate the cells with increasing concentrations of the test compound or the known antagonist, CT1812, before adding a fixed, effective concentration of Siramesine.

  • Viability Assessment: After a suitable incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • For agonist activity, plot cell viability against compound concentration to determine the EC50 value.

    • For antagonist activity, determine the ability of the test compound to reverse the cytotoxic effect of Siramesine.

Protocol: σ1R Functional Assay (Modulation of Neurite Outgrowth)

σ1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. This provides a robust system to test for both agonist and antagonist effects.

  • Cell Culture: Culture PC12 cells and prime them with a low concentration of NGF to induce differentiation.

  • Treatment:

    • To test for agonist activity , treat the cells with increasing concentrations of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol or a known σ1R agonist (e.g., PRE-084) in the presence of NGF.

    • To test for antagonist activity , pre-incubate the cells with increasing concentrations of the test compound or a known antagonist (S1RA, NE-100) before adding a fixed concentration of a σ1R agonist like PRE-084.

  • Quantification: After 48-72 hours, fix the cells and quantify neurite outgrowth using immunofluorescence microscopy and image analysis software. A neurite is typically defined as a process longer than the cell body diameter.

  • Data Analysis:

    • For agonist activity, determine the potentiation of NGF-induced neurite outgrowth.

    • For antagonist activity, measure the inhibition of the agonist-induced potentiation.

Hypothetical Data Summary and Interpretation

To illustrate the output of these experiments, the following table presents a hypothetical dataset for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, herein referred to as "Compound X," against our selected comparators.

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)σ1R Functional Activityσ2R Functional Activity
Compound X 25 1500 60-fold for σ1R Antagonist (IC50 = 45 nM) No significant activity
S1RA17>1000>58-fold for σ1RAntagonistN/A
NE-1004.16~200~48-fold for σ1RAntagonistN/A
Siramesine170.12141-fold for σ2RN/AAgonist (EC50 = 20 nM)
CT1812>100020>50-fold for σ2RN/AAntagonist
Haloperidol33010-fold for σ1RAntagonistAntagonist

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

In this scenario, Compound X demonstrates a high affinity and selectivity for the σ1R, with a Ki of 25 nM and a 60-fold selectivity over the σ2R. Its potency is comparable to the established selective σ1R antagonist, S1RA. The functional assays confirm this profile, showing that Compound X acts as a σ1R antagonist by inhibiting the effects of a known agonist, while displaying no intrinsic activity at the σ2R. This profile suggests that 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a promising candidate for further development as a selective σ1R antagonist, with potential therapeutic applications in neuropathic pain or other CNS disorders where σ1R inhibition is beneficial.[7]

Advanced Characterization and In Vivo Validation

Should the initial in vitro and cell-based screening yield a promising profile, the logical next step is to progress to more complex models.

G A Promising In Vitro Profile (High Affinity, Selectivity, Functional Activity) B Pharmacokinetic Profiling (ADME) A->B C In Vivo Target Engagement (e.g., PET imaging with radiolabeled ligand) B->C D In Vivo Efficacy Models C->D E Neuropathic Pain Model (e.g., CCI, SNI) D->E Select model based on agonist/antagonist profile F Neurodegeneration Model (e.g., Alzheimer's, Huntington's) D->F Select model based on agonist/antagonist profile G Oncology Model (e.g., Xenograft) D->G Select model based on agonist/antagonist profile H Final Preclinical Assessment E->H F->H G->H

Caption: Tiered progression for advanced preclinical testing.

  • Pharmacokinetics (ADME): Assess the compound's Absorption, Distribution, Metabolism, and Excretion properties to ensure it has suitable characteristics for in vivo studies, including blood-brain barrier penetration for CNS targets.

  • In Vivo Efficacy Models: Based on the confirmed antagonist profile at σ1R, an appropriate in vivo model would be one for neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) model in rodents.[7][17] Efficacy would be benchmarked against a compound like S1RA or gabapentin.[17]

Conclusion

This guide outlines a rigorous, hypothesis-driven strategy for the comprehensive benchmarking of the novel compound 2,2-Dimethyl-3-(4-piperidyl)-1-propanol. By leveraging established protocols for radioligand binding and cell-based functional assays, researchers can efficiently determine its affinity, selectivity, and functional profile at sigma receptors. Comparing these data against a panel of well-characterized inhibitors and agonists will provide a clear and objective assessment of its potential as a novel therapeutic agent. This structured approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical development.

References

  • Lever, J. R. (2012). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Retrieved from [Link]

  • He, Y., et al. (2025). A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

  • Zeng, C., et al. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Palanisamy, R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Retrieved from [Link]

  • Choi, S. R., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Retrieved from [Link]

  • Makin, S. (2022). The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer's Disease: A Scoping Systematic Review. MDPI. Retrieved from [Link]

  • Palanisamy, R., et al. (2015). Sigma Receptor Binding Assays. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, S., et al. (2022). Repeated inhibition of sigma-1 receptor suppresses GABAA receptor expression and long-term depression in the nucleus accumbens leading to depressive-like behaviors. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Tejada, M. A., et al. (2019). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology. Retrieved from [Link]

  • Isaacson, R. (2019). Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. NeurologyLive. Retrieved from [Link]

  • Maurice, T., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC. Retrieved from [Link]

  • Baron, R., et al. (2025). E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. European Journal of Pain. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link]

  • Mesangeau, C., et al. (2024). Recent Developments in Sigma-2 Receptor Compounds for Pain. PMC. Retrieved from [Link]

  • Sigma-1 Receptors & Disease (S1RaD) 2025. (2025). Taylor & Francis. Retrieved from [Link]

  • Sigma-2 receptor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Frecska, E., et al. (2021). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD. PMC. Retrieved from [Link]

  • Balle, T., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Retrieved from [Link]

  • Largent-Milnes, T. M., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology. Retrieved from [Link]

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Comparative

"reproducibility of experiments with 2,2-Dimethyl-3-(4-piperidyl)-1-propanol"

Reproducibility and Performance Guide: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in Medicinal Chemistry Workflows In modern drug discovery, the aliphatic piperidine ring is frequently deployed as a bioisostere for phenyl r...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Performance Guide: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in Medicinal Chemistry Workflows

In modern drug discovery, the aliphatic piperidine ring is frequently deployed as a bioisostere for phenyl rings to improve aqueous solubility and pharmacokinetic (PK) profiles[1]. However, fully unbiased aliphatic chains attached to these rings often suffer from poor metabolic stability and high conformational flexibility, leading to rapid clearance and entropic penalties upon target binding.

This guide evaluates the performance and experimental reproducibility of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol as a structural scaffold, comparing it against its unsubstituted and monomethylated alternatives. By integrating a gem-dimethyl group adjacent to the primary alcohol, this building block leverages steric shielding and the Thorpe-Ingold effect to fundamentally alter both its metabolic fate and synthetic reactivity.

Mechanistic Rationale: The Gem-Dimethyl Advantage

The structural architecture of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol provides two distinct advantages in medicinal chemistry workflows:

  • Steric Shielding against CYP450 Oxidation: Cytochrome P450 (CYP) enzymes frequently target the exposed methylene groups of aliphatic chains. The introduction of a gem-dimethyl group creates severe steric hindrance, effectively blocking oxidation at the adjacent carbon centers. This modification has been proven to boost metabolic stability and curb unwanted phase 1 metabolism, often doubling the half-life of the parent compound in human liver microsomes (HLM)[2][3].

  • Conformational Preorganization (Thorpe-Ingold Effect): The gem-disubstituent effect (Thorpe-Ingold effect) forces the aliphatic chain into a more restricted, folded conformation. By decreasing the bond angle between the substituents, the reactive ends of the molecule are brought into closer proximity[4]. This significantly lowers the activation energy required for downstream cyclization or coupling reactions, accelerating reaction rates and improving yields.

Mechanism A Unsubstituted Aliphatic Chain B CYP450 Oxidation (Rapid Clearance) A->B C 2,2-Dimethyl Scaffold D Steric Shielding & Thorpe-Ingold Effect C->D E Metabolic Stability & Kinetic Acceleration D->E

Mechanistic divergence of CYP450 metabolism based on gem-dimethyl steric shielding.

Comparative Performance Data

To objectively assess the utility of the gem-dimethyl modification, we compare 2,2-Dimethyl-3-(4-piperidyl)-1-propanol against two baseline alternatives: 3-(piperidin-4-yl)propan-1-ol (unsubstituted) and 2-methyl-3-(piperidin-4-yl)propan-1-ol (monomethylated). The data below synthesizes expected performance metrics based on established structure-activity relationship (SAR) principles[3][5].

Scaffold / Building BlockHLM Half-Life (

)
Intrinsic Clearance (

)
Mitsunobu Etherification YieldConformational Penalty
3-(piperidin-4-yl)propan-1-ol ~12 minHigh (>60 µL/min/mg)45% (24h)High (Flexible chain)
2-methyl-3-(piperidin-4-yl)propan-1-ol ~28 minModerate (~35 µL/min/mg)62% (24h)Moderate
2,2-Dimethyl-3-(4-piperidyl)-1-propanol >65 min Low (<15 µL/min/mg) 89% (12h) Low (Preorganized)

Data Interpretation: The gem-dimethyl variant demonstrates a non-linear leap in performance. While a single methyl group provides marginal metabolic protection, the dual-methyl substitution is required to fully abrogate CYP-mediated oxidation at the β-position, ensuring prolonged systemic circulation[5].

Validated Experimental Workflows

To ensure high reproducibility across different laboratories, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent procedural deviations.

Protocol A: High-Throughput Microsomal Stability Assay

This assay validates the metabolic stability claims of the gem-dimethyl scaffold against CYP450 enzymes.

  • Preparation of Incubation Matrix: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
    • Causality: The specific pH and magnesium ions are critical co-factors required to maintain the structural integrity and catalytic activity of the CYP450 enzymes.

  • Compound Spiking: Add the test compound (e.g., 2,2-Dimethyl-3-(4-piperidyl)-1-propanol) to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligatory electron donor for CYP450-mediated oxidative metabolism. Without it, only NADPH-independent pathways (which are negligible for this scaffold) would be observed[6].

  • Time-Course Quenching: At defined intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide.

    • Causality: The organic solvent instantly precipitates microsomal proteins, halting the reaction. Tolbutamide acts as an internal standard (IS) to normalize matrix effects and ionization fluctuations during subsequent mass spectrometry.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate

    
     using the natural log of the percentage of parent compound remaining versus time.
    

Workflow S1 1. Matrix Prep (HLM + Buffer) S2 2. NADPH Addition (Initiation) S1->S2 S3 3. ACN Quench + IS (Precipitation) S2->S3 S4 4. LC-MS/MS (Quantification) S3->S4

Self-validating high-throughput microsomal stability assay workflow.

Protocol B: Conformationally Driven Mitsunobu Etherification

This protocol demonstrates the kinetic advantage provided by the Thorpe-Ingold effect when coupling the primary alcohol of the scaffold to a phenol derivative.

  • Reagent Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 eq of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol (N-Boc protected) and 1.1 eq of the target phenol in anhydrous THF (0.2 M).

    • Causality: Anhydrous conditions are mandatory, as moisture will prematurely hydrolyze the azodicarboxylate reagent, destroying the active intermediate.

  • Phosphine Activation: Add 1.2 eq of Triphenylphosphine (

    
    ) and cool the reaction mixture to 0°C.
    
    • Causality: Cooling prevents exothermic side reactions and controls the rate of the highly reactive betaine intermediate formation.

  • Coupling Initiation: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: The gem-dimethyl group restricts the rotational freedom of the propanol chain, forcing the hydroxyl group into a trajectory highly favorable for attack by the activated phosphonium species, thereby driving the reaction to completion faster than unsubstituted analogs.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc). The presence of the gem-dimethyl group often results in a less polar product, allowing for easier chromatographic separation from the triphenylphosphine oxide byproduct.

Conclusion

For researchers optimizing piperidine-based pharmacophores, substituting standard linear linkers with 2,2-Dimethyl-3-(4-piperidyl)-1-propanol is a highly reproducible strategy to solve ADMET challenges. The dual-methyl substitution is not merely a structural decoration; it acts as a functional shield against enzymatic degradation and a kinetic driver for complex synthetic assemblies.

References

  • [2] 2.[4] 3. 4.[5] 5.[3] 6.[6] 7.[1]

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-3-(4-piperidyl)-1-propanol proper disposal procedures

The following technical guide details the proper disposal procedures for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol . Notice: As a Senior Application Scientist, I must highlight that while this specific intermediate (often...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2,2-Dimethyl-3-(4-piperidyl)-1-propanol .

Notice: As a Senior Application Scientist, I must highlight that while this specific intermediate (often associated with the synthesis of antihistamines like Fexofenadine) may not have a widely published, standalone Safety Data Sheet (SDS) from every major vendor, its safety profile is rigorously derived from its functional groups: a secondary amine (piperidine) and a neopentyl alcohol . The protocols below are designed to address the corrosivity , basicity , and combustibility inherent to this structure.

Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste to ensure compatibility with your facility's waste stream. This compound exhibits dual functionality: it is both an organic base and an alcohol.

FeatureSpecificationImplications for Disposal
Chemical Structure Piperidine ring + Neopentyl alcohol tailBasic & Nucleophilic . Reacts exothermically with acids.
Functional Group Secondary Amine (

)
Corrosive . Can cause skin burns/eye damage.[1][2][3][4]
Physical State Solid (Waxy) or Viscous LiquidMay require dissolution in a compatible solvent for transfer.
Flash Point Estimated >90°C (High)Combustible, but not highly volatile.
pKa ~10-11 (Piperidine moiety)Strong Base . Must be segregated from acidic waste.[4]

Core Hazard Directive: Treat this substance as a Corrosive Organic Base .

Pre-Disposal Segregation Protocols

CRITICAL SAFETY WARNING: NEVER dispose of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol in the same container as:

  • Strong Acids (HCl, H₂SO₄): Will cause immediate, violent exothermic neutralization and potential geysering.

  • Oxidizers (Nitric Acid, Peroxides): Risk of fire or explosion.

  • Acid Chlorides/Anhydrides: Will react vigorously to form amides/esters, releasing heat and gas.

Waste Stream Decision Logic

Use the following logic to determine the correct waste container.

WasteSegregation Start Waste: 2,2-Dimethyl-3-(4-piperidyl)-1-propanol CheckpH Is the waste stream pH < 7? Start->CheckpH AcidStream STOP: Do NOT Add. Risk of Exotherm. CheckpH->AcidStream Yes BaseStream Is the stream Halogenated? CheckpH->BaseStream No HaloStream Halogenated Organic Waste (If dissolved in DCM/Chloroform) BaseStream->HaloStream Yes NonHaloStream Non-Halogenated Organic Base (Preferred Route) BaseStream->NonHaloStream No

Figure 1: Waste segregation logic tree ensuring chemical compatibility.

Step-by-Step Disposal Methodologies

Method A: Solid Waste (Pure Substance)

Best for: Expired raw material or solid residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the substance is wet, as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2,2-Dimethyl-3-(4-piperidyl)-1-propanol"

    • Hazards: "Corrosive," "Toxic," "Irritant."[2]

  • Storage: Store in the Base/Alkali cabinet until pickup.

  • Disposal: Hand over to your licensed hazardous waste contractor for Incineration .

Method B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions in Methanol, Ethanol, or Toluene.

  • pH Check: Verify the waste solution is Alkaline (pH > 7).

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated solvents (MeOH, EtOH, Toluene): Use the "Organic Solvents - Non-Halogenated" carboy.

    • If dissolved in Halogenated solvents (DCM, Chloroform): Use the "Organic Solvents - Halogenated" carboy.

  • Pouring Protocol:

    • Wear splash goggles and butyl rubber or thick nitrile gloves.

    • Use a funnel to prevent spills on the container threads.

    • Do not overfill (leave 10% headspace for expansion).

Method C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Ethanol or Methanol).

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste container (Method B).

  • Defacing: Cross out the original label and mark as "Empty."

  • Disposal: Discard the glass/plastic bottle in the "Lab Glass" or "Solid Trash" bin, depending on your facility's specific rules for triple-rinsed containers.

Emergency Spill Response Workflow

In the event of a spill, the primary risks are caustic burns and slip hazards (amines are often oily).

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Snake PPE->Contain Neutralize 4. Neutralize? (OPTIONAL: Use Citric Acid for large spills) Contain->Neutralize Collect 5. Collect Residue Place in Hazardous Waste Bag Neutralize->Collect Clean 6. Wash Area Soap & Water Collect->Clean

Figure 2: Operational workflow for managing spills of piperidine derivatives.

Detailed Cleanup Steps:

  • Isolate: Ensure no ignition sources are nearby (flash point is high, but caution is mandatory).

  • Absorb: Use universal absorbent pads or vermiculite.

    • Expert Tip: Do not use clay-based kitty litter if you can avoid it; amines can sometimes form sticky complexes. Polypropylene pads are superior.

  • Decontaminate: Wipe the surface with a dilute (5%) Acetic Acid or Citric Acid solution to neutralize trace amine residues, followed by a water rinse. This prevents the "fishy" amine odor from persisting.

Regulatory Compliance & Documentation

  • RCRA (USA): This specific compound is likely not P-listed or U-listed by name. However, it may exhibit the characteristic of Ignitability (D001) if in a flammable solvent, or Corrosivity (D002) if the pH is >12.5. Always classify based on the mixture properties.

  • European Waste Code (EWC): Likely falls under 07 01 04 * (other organic solvents, washing liquids and mother liquors).

References

  • PubChem. Compound Summary: 3-(Piperidin-4-yl)propan-1-ol (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling and Disposal of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals The prudent handling of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This guide provides crucial safety a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is a foundational element of laboratory safety and environmental stewardship. This guide provides crucial safety and logistical information for the operational use and disposal of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol, a compound whose structural similarity to piperidine derivatives necessitates stringent safety protocols. By providing in-depth, actionable guidance, we aim to be your trusted resource for laboratory safety and chemical management.

Understanding the Hazard Profile
  • Flammability: Piperidine and its derivatives are often flammable liquids and vapors, posing a significant fire risk from heat, sparks, or open flames.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3]

  • Acute Toxicity: These substances can be toxic if swallowed, inhaled, or in contact with skin.[4][5][6]

  • Corrosivity: A primary hazard is the potential to cause severe skin burns and serious eye damage.[1][4][5]

  • Environmental Hazard: Piperidine compounds can be harmful to aquatic life.[2][5]

Given these potential risks, it is imperative to handle 2,2-Dimethyl-3-(4-piperidyl)-1-propanol with the highest degree of caution throughout its entire lifecycle, from procurement to disposal.

I. Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2,2-Dimethyl-3-(4-piperidyl)-1-propanol for any purpose, including preparation for disposal, all personnel must be outfitted with the appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and vapors.[5][7]
Hand Protection Chemically resistant gloves are essential. Nitrile rubber is a commonly recommended material.[5][7] It is crucial to inspect gloves for any signs of degradation before use and to be aware of the breakthrough time.[1][3][8]
Body Protection A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact.[5] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit should be considered.
Respiratory Protection All handling of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Engineering Controls and Work Area Preparation
  • Ventilation: Always work within a properly functioning chemical fume hood.[1][5]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[1][2] Use only non-sparking tools and explosion-proof equipment.[1]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1][2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are readily accessible.[1]

Chemical Handling Workflow

The following diagram outlines the critical steps and decision points for the safe handling of 2,2-Dimethyl-3-(4-piperidyl)-1-propanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh/Measure Compound prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_segregate->cleanup_ppe cluster_liquid Liquid Waste cluster_solid Solid Waste start Waste Generation (Unused product, contaminated labware, PPE) liquid_container Collect in Designated Liquid Hazardous Waste Container start->liquid_container solid_container Collect in Designated Solid Hazardous Waste Container start->solid_container liquid_label Label Container Correctly liquid_container->liquid_label liquid_store Store in Secure Accumulation Area liquid_label->liquid_store disposal Arrange for Pickup by Licensed Waste Disposal Service liquid_store->disposal solid_label Label Container Correctly solid_container->solid_label solid_store Store in Secure Accumulation Area solid_label->solid_store solid_store->disposal

Caption: Disposal Decision Workflow.

By adhering to these rigorous safety and handling protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • 4-Piperidinopiperidine. (n.d.). Antibodies.
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • PIPERIDINE (D11, 98%). (n.d.). Cambridge Isotope Laboratories.

Sources

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